molecular formula C15H14Cl2OS2 B2385388 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-05-2

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Cat. No.: B2385388
CAS No.: 400081-05-2
M. Wt: 345.3
InChI Key: SVOZHESVHJNDJJ-UHFFFAOYSA-N
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Description

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol ( 400081-05-2) is a sulfur-containing chiral secondary alcohol of interest in organic synthesis and biocatalysis research. With a molecular formula of C 15 H 14 Cl 2 OS 2 and a molecular weight of 345.30 g/mol, this compound belongs to the class of β-hydroxysulfides . These structures are recognized as valuable intermediates in the preparation of enantiopure chiral compounds, which are crucial building blocks for pharmaceuticals and their precursors . Compounds of this class have demonstrated specific research value as intermediates in the synthesis of complex molecules, including naturally occurring spiroketal pheromones, chiral oxiranes, thiiranes, and tetrahydrofurans . Furthermore, the β-hydroxysulfide linker is a functional unit found in anti-cancer drugs such as bicalutamide and its analogs, highlighting the potential of this chemical scaffold in medicinal chemistry research . The sulfur atom can be further modified through oxidation to produce corresponding sulfoxides and sulfones, expanding its utility for accessing diverse chemical space . This product is intended for research applications in method development, route scouting, and biocatalyst evaluation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOZHESVHJNDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight & Exact Mass Determination for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS Registry Number: Not widely listed (Analogous to 22910-07-2 derivatives) Relevance: This compound belongs to a class of


-hydroxy sulfides (thioethers) often investigated in medicinal chemistry as intermediates for antifungal agents (azole class) or non-steroidal anti-inflammatory drug (NSAID) analogs targeting COX-2.

This guide details the precise calculation of its Molecular Weight (MW) for stoichiometric applications and its Exact Mass for High-Resolution Mass Spectrometry (HRMS) validation. It addresses the critical impact of chlorine isotopologues on mass spectral analysis, a frequent source of error in structural confirmation.

Structural Elucidation & Formula Derivation

Before calculation, we must rigorously define the stoichiometry based on the IUPAC nomenclature.

  • Backbone: "Propan-2-ol" (

    
     modified). The parent chain has 3 carbons. The hydroxyl (-OH) is on carbon 2.
    
  • Linkage: "1,3-Bis...sulfanyl". This indicates two hydrogen atoms (on C1 and C3) are replaced by sulfur linkages.

  • Substituents: "(3-chlorophenyl)". A benzene ring (

    
    ) where one hydrogen is replaced by the bond to sulfur, and another (at the meta position) is replaced by Chlorine.
    
    • Formula per substituent:

      
      .
      

Stoichiometry Summation:

  • Propane Backbone (modified):

    
    
    
    
    
    
    
  • Sulfanyl Groups:

    
    
    
    
    
    
    
  • Aryl Rings:

    
    
    
    
    
    
    

Final Molecular Formula:



Molecular Weight (Average Mass) Calculation

Usage: Required for weighing samples, calculating molarity, and yield determination.

The Molecular Weight (MW) is the sum of the standard atomic weights of each element. These values represent the weighted average of all natural isotopes on Earth.

Constants Used (IUPAC 2024 Guidelines):

  • Carbon (C): 12.011

  • Hydrogen (H): 1.008[1]

  • Chlorine (Cl): 35.450[2]

  • Oxygen (O): 15.999

  • Sulfur (S): 32.060

Calculation Table
ElementCountStandard Atomic Weight ( g/mol )Subtotal Mass ( g/mol )Contribution %
Carbon1512.011180.16552.18%
Hydrogen141.00814.1124.09%
Chlorine235.45070.90020.53%
Oxygen115.99915.9994.63%
Sulfur232.06064.12018.57%
Total -- -- 345.30 g/mol 100%

Calculated Molecular Weight: 345.30 g/mol

Exact Mass (Monoisotopic) Calculation

Usage: Required for HRMS (High-Resolution Mass Spectrometry) and confident compound identification.

The Exact Mass is calculated using the mass of the most abundant stable isotope for each element. This is the peak you will search for in a mass spectrum (typically the "M" peak).

Isotopes Used (NIST Physical Measurement Laboratory):

  • 
    C: 12.00000
    
  • 
    H: 1.00783
    
  • 
    Cl: 34.96885 (Note: 
    
    
    
    Cl is ignored for the monoisotopic peak)
  • 
    O: 15.99491
    
  • 
    S: 31.97207
    
Calculation Table
ElementIsotopeCountIsotopic Mass (Da)Subtotal Mass (Da)
Carbon

C
1512.00000180.00000
Hydrogen

H
141.0078314.10962
Chlorine

Cl
234.9688569.93770
Oxygen

O
115.9949115.99491
Sulfur

S
231.9720763.94414
Total -- -- 343.98637 Da

Calculated Exact Mass: 343.9864 Da

Critical Insight: Note the difference between MW (345.30) and Exact Mass (343.99). This deviation (~1.3 Da) is caused by the heavy isotopes of Chlorine (


Cl) and Sulfur (

S) pulling the average weight up. If you set your Mass Spectrometer to detect 345.30, you will miss the target ion.

Isotopic Distribution & MS Profiling[3]

For compounds containing multiple halogens, the "Exact Mass" is only the first peak in a distinct cluster. Chlorine has a natural abundance ratio of approximately 3:1 (


Cl : 

Cl).[3][4][5][6]

With two Chlorine atoms (


), the statistical distribution follows the binomial expansion 

:
  • M (Low Mass):

    
    Cl + 
    
    
    
    Cl
    
    
    Relative Intensity ~100% (Base)
  • M+2 (Mid Mass):

    
    Cl + 
    
    
    
    Cl
    
    
    Relative Intensity ~65%
  • M+4 (High Mass):

    
    Cl + 
    
    
    
    Cl
    
    
    Relative Intensity ~11%
Predicted Mass Spectrum Cluster
Ion SpeciesCompositionMass (m/z)Approx.[2][4][7][8][9] Intensity
M

Cl -

Cl
343.9864 100%
M+1

C isotope effect
344.9897~16.5%
M+2

Cl -

Cl
345.9834 ~69%
M+4

Cl -

Cl
347.9805 ~12%

Note: The M+2 peak is significant (approx 2/3 height of M).[5] This "9:6:1" pattern is the diagnostic fingerprint for dichlorinated compounds.

Experimental Validation Workflow

The following flowchart outlines the logic for confirming this molecule using Mass Spectrometry, integrating the calculation steps above.

MS_Validation_Workflow Start Start: Sample Synthesis Calc_MW Calculate Average MW (345.30 g/mol) Start->Calc_MW Calc_Exact Calculate Exact Mass (343.9864 Da) Start->Calc_Exact Weigh Weigh Sample for Stock Solution Calc_MW->Weigh Stoichiometry MS_Run Run LC-MS/MS (ESI+ Mode) Weigh->MS_Run Calc_Exact->MS_Run Target m/z Decision_Ion Is Ion Detected at m/z 343.99? MS_Run->Decision_Ion Check_Pattern Check Isotope Pattern (M : M+2 : M+4) Decision_Ion->Check_Pattern Yes Fail_Mass Fail: Check Adducts (Na+, K+, NH4+) Decision_Ion->Fail_Mass No Pattern_Match Does it match ~100 : 69 : 12? Check_Pattern->Pattern_Match Confirmed IDENTITY CONFIRMED C15H14Cl2OS2 Pattern_Match->Confirmed Yes Fail_Pattern Fail: Impurity or Wrong Halogen Count Pattern_Match->Fail_Pattern No

Figure 1: Decision tree for validating 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol using mass spectrometry.

Protocol for LC-MS Analysis
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is recommended due to the secondary alcohol and thioether groups.

  • Adduct Formation: Be aware that neutral thioethers often form sodium adducts

    
    .
    
    • Target

      
      
      
    • Target

      
      
      
  • Resolution: A resolution of >20,000 FWHM is recommended to resolve the

    
    S isotope contributions from the 
    
    
    
    Cl peaks.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][10] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[10][11] [Link]

  • NIST Physical Measurement Laboratory. (2024). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]

  • Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry (Cl and Br). [Link]

Sources

Structural Elucidation and Functional Characterization of Bis(chlorophenyl)sulfanyl Propanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Scope

This technical guide addresses the structural analysis, synthesis, and functional profiling of 1,3-bis(4-chlorophenylthio)propan-2-ol and its related derivatives.[1] These compounds represent a critical scaffold in medicinal chemistry, characterized by a flexible propanol backbone linking two lipophilic chlorophenyl thioether moieties.[1]

The "bis-sulfanyl propanol" core serves as a versatile pharmacophore, exhibiting significant potential in:

  • Antifungal Therapeutics: Mimicking the lanosterol 14α-demethylase binding modes of azoles.

  • Cytotoxicity: Inducing apoptosis in resistant cancer cell lines (e.g., MCF-7) via oxidative stress pathways.[1]

  • Enzyme Inhibition: Targeting lipoxygenase (LOX) and COX-2 enzymes due to the redox-active sulfur centers.[1]

This guide provides a self-validating analytical framework for researchers synthesizing these derivatives, focusing on distinguishing regiochemistry and validating purity through advanced spectroscopic methods.

Synthetic Pathway & Regiocontrol[1]

The synthesis of bis(chlorophenyl)sulfanyl propanol derivatives relies on the nucleophilic ring-opening of epoxides by thiols. The primary challenge is controlling the regioselectivity to ensure the formation of the 1,3-bis-substituted product rather than the 1,2-isomer.

Core Synthesis Protocol

The most robust route utilizes epichlorohydrin as the electrophilic linker. This reaction proceeds via a two-step "one-pot" mechanism:[1]

  • Step A: Nucleophilic attack of 4-chlorothiophenol on the epoxide ring (Ring Opening).

  • Step B: Base-mediated epoxide re-closure (in situ) followed by a second thiol attack, or direct displacement of the alkyl chloride.

Reaction Scheme (DOT Visualization):

SynthesisPathway Start 4-Chlorothiophenol (2.0 eq) Inter1 Intermediate: 1-(4-chlorophenylthio)-3-chloropropan-2-ol Start->Inter1 SN2 Attack (C1) Linker Epichlorohydrin (1.0 eq) Linker->Inter1 Base Cat. NaOH/KOH (Ethanol/Water) Base->Inter1 Catalysis Inter2 In-situ Epoxide: ((4-chlorophenylthio)methyl)oxirane Inter1->Inter2 Base-mediated Cyclization (-HCl) Product Target Scaffold: 1,3-bis(4-chlorophenylthio)propan-2-ol Inter1->Product Direct Displacement (Minor Pathway) Inter2->Product 2nd Thiol Attack

Caption: Biphasic nucleophilic substitution pathway for the synthesis of 1,3-bis(arylthio)propan-2-ol scaffolds.

Critical Experimental Parameters
  • Stoichiometry: A strict 2.1:1 ratio of Thiol:Epichlorohydrin is required to prevent mono-substituted byproducts.

  • Temperature Control: Maintain reaction at 0°C during addition to prevent polymerization of epichlorohydrin; reflux at 60°C for completion.

  • pH Monitoring: The reaction requires pH > 9 to ensure thiolate generation (pKa of thiophenol ~6).

Structural Elucidation (The Analytical Core)[1][2]

Validating the structure requires distinguishing the symmetric 1,3-bis product from asymmetric impurities.[1]

Nuclear Magnetic Resonance (NMR) Profiling

The symmetry of the 1,3-bis(4-chlorophenylthio)propan-2-ol molecule simplifies the NMR spectrum.[1] Loss of symmetry is the primary indicator of impurities.

Table 1: Diagnostic 1H NMR Shifts (400 MHz, CDCl3)

Proton EnvironmentShift (δ ppm)MultiplicityIntegrationStructural Insight
Ar-H (meta to S) 7.25 - 7.30Doublet (J=8.5 Hz)4HCharacteristic AA'BB' system of p-chlorophenyl.[1]
Ar-H (ortho to S) 7.15 - 7.20Doublet (J=8.5 Hz)4HDeshielding effect of Sulfur.[1]
CH-OH (Methine) 3.85 - 3.95Multiplet (tt)1HCenter of symmetry.[1] Coupling to 4 adjacent protons.
S-CH₂ (Methylene) 3.05 - 3.15dd (J=13.8, 5.5 Hz)4HDiastereotopic protons adjacent to chiral center.[1]
-OH (Hydroxyl) ~2.80Broad Singlet1HDisappears upon D₂O shake (Critical validation step).[1]

Expert Insight: The methylene protons (S-CH₂) often appear as a complex ABX system due to the chiral center at C2. If these appear as a clean triplet, suspect the absence of the hydroxyl group (e.g., oxidation to ketone).[1]

Mass Spectrometry (MS) Fragmentation

High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the presence of two chlorine atoms.[1]

  • Isotopic Pattern: The presence of two Chlorine atoms (

    
     and 
    
    
    
    ) creates a distinct molecular ion cluster:
    • M+ (100%) :

      
      [1]
      
    • M+2 (~65%) :

      
      [1]
      
    • M+4 (~10%) :

      
      [1]
      
  • Fragmentation Pathway:

    • Parent Ion:

      
      
      
    • Primary Loss: Cleavage of the C-S bond, losing one thiophenol unit (

      
      ).
      
    • Secondary Loss: Dehydration (

      
      ) from the propanol backbone.
      

Analytical Workflow Diagram (DOT):

AnalyticalWorkflow cluster_Analysis Structural Confirmation Sample Crude Reaction Mixture TLC TLC Screening (Hexane:EtOAc 8:2) Sample->TLC Purification Flash Column Chromatography TLC->Purification Rf ~0.4 Pure Isolated Solid Purification->Pure NMR 1H NMR (CDCl3) Check Symmetry Pure->NMR MS HRMS (ESI+) Check Cl2 Isotope Pattern Pure->MS IR FT-IR Confirm OH (3400 cm-1) Pure->IR Valid Validated Scaffold NMR->Valid Symmetric Signals MS->Valid M/M+2/M+4 9:6:1

Caption: Decision tree for the purification and validation of bis(chlorophenyl)sulfanyl derivatives.

Functional Characterization & Biological Relevance[1][3][4][5][6]

Lipophilicity and Membrane Permeability

The Bis(4-chlorophenyl) moiety drastically increases the lipophilicity (LogP > 4.5), facilitating passive transport across fungal or cancer cell membranes.[1]

  • Protocol: Determine LogP experimentally using the Shake-Flask method (Octanol/Water) followed by HPLC quantification.

  • Significance: High lipophilicity correlates with increased retention in lipid bilayers, enhancing the efficacy of membrane-disrupting mechanisms.[1]

Biological Targets[1]
  • Antifungal Activity: The sulfur atoms can coordinate with the heme iron of CYP51 (Lanosterol 14α-demethylase), similar to the nitrogen in azole antifungals.

  • Cytotoxicity (MCF-7): The scaffold acts as a Michael acceptor precursor (if oxidized to sulfoxide/sulfone), capable of depleting cellular glutathione (GSH) and inducing oxidative stress.[1]

Detailed Experimental Protocol

Synthesis of 1,3-bis(4-chlorophenylthio)propan-2-ol[1]
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-chlorothiophenol (2.89 g, 20 mmol) in Ethanol (30 mL).

  • Base Addition: Add NaOH (0.88 g, 22 mmol) dissolved in minimal water (2 mL). Stir for 15 minutes at room temperature.

  • Linker Addition: Cool to 0°C. Dropwise add Epichlorohydrin (0.92 g, 10 mmol) over 20 minutes.

  • Reaction: Allow to warm to room temperature, then reflux at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Evaporate ethanol. Redissolve residue in DCM (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (Silica gel 60, Gradient 0-20% EtOAc in Hexane).

Quality Control Checklist

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162629, 1,3-Bis(4-chlorophenylthio)-2-propanol. Retrieved from [Link][1]

  • SpectraBase. (2024). NMR Spectral Data for Chlorophenylthio Propanol Derivatives. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Bis(4-chlorophenyl) Disulfide and Thioether Derivatives. Retrieved from [Link][1]

Sources

Predicted biological activity of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol. In the absence of direct experimental data for this specific molecule, this document leverages a robust, evidence-based approach grounded in the principles of medicinal chemistry and computational pharmacology. By examining the biological activities of structurally analogous compounds, we build a predictive framework for its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical predictions, detailed protocols for experimental validation, and a clear rationale for future research directions.

Introduction: Unveiling the Potential of a Novel Thioether

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol presents a unique structural architecture, combining a flexible propan-2-ol backbone with two chlorophenylsulfanyl moieties. This combination of a central hydroxyl group, which can participate in hydrogen bonding, and the lipophilic, electron-withdrawing nature of the chlorophenylthio groups suggests a high potential for interaction with biological targets. Aryl sulfides and thioethers are known to be present in many natural products and drugs, exhibiting a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties[1]. The presence of the propan-2-ol scaffold is also significant, as related 1,3-disubstituted propan-2-ol derivatives have been explored for various medicinal applications, including antileishmanial agents[2].

This guide will systematically deconstruct the structure of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol to predict its biological activity spectrum. We will then outline a comprehensive in silico and in vitro validation workflow, providing the necessary technical details for its empirical investigation.

Predicted Biological Activities: A Structurally-Informed Hypothesis

Based on the analysis of its constituent chemical motifs, we can hypothesize several potential biological activities for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol.

Antimicrobial and Antifungal Activity

The thioether linkage (-S-) is a common feature in many antimicrobial and antifungal compounds[1][3][4]. The lipophilicity imparted by the two chlorophenyl groups could facilitate the compound's ability to penetrate microbial cell membranes. The chlorine substituents may further enhance this activity. Research on various aryl sulfide derivatives has demonstrated their efficacy against a range of bacterial and fungal strains[1]. Specifically, compounds containing thioether groups have shown promise as antifungal agents[5].

Anticancer Activity

Numerous propan-2-ol derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines[6]. The mechanism of action for such compounds can be diverse, often involving the induction of apoptosis. The structural similarity to 1,3-bis(aryloxy)propan-2-ols, which have been investigated for biological activity, suggests that the sulfur-containing analogue could also exhibit cytotoxic properties[2].

Antiprotozoal Activity

Derivatives of 1,3-bis(aryloxy)propan-2-ol have shown promising results as antileishmanial agents[2]. The replacement of the ether linkage with a thioether linkage in 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol may modulate this activity, potentially offering a different selectivity profile or improved potency.

In Silico Bioactivity Prediction: A Virtual Screening Cascade

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide invaluable insights into the potential of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol as a drug candidate. This computational workflow is designed to predict its pharmacokinetic properties (ADMET) and to identify potential biological targets.

ADMET Profiling

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is a critical determinant of its drug-likeness. We will utilize established computational tools to predict these properties.

Table 1: Predicted ADMET Properties of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

PropertyPredicted ValueImplication
Molecular Weight 345.3 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (Lipophilicity) ~4.5 - 5.5High lipophilicity, which may favor membrane permeability but could also lead to poor solubility.
Hydrogen Bond Donors 1 (hydroxyl)Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors 3 (hydroxyl, 2x sulfur)Compliant with Lipinski's Rule of Five (≤10).
Ames Mutagenicity Likely NegativePrediction based on structural alerts; experimental verification is crucial.
hERG Inhibition PossibleThe lipophilic nature warrants investigation for potential cardiotoxicity.
CYP450 Inhibition PossiblePotential for drug-drug interactions; requires experimental confirmation against key isozymes.

Note: These values are estimations and require experimental validation.

Experimental Protocol: In Silico ADMET Prediction

  • Obtain the SMILES string for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol.

  • Utilize a comprehensive ADMET prediction platform such as admetSAR or SwissADME[7][8].

  • Input the SMILES string and run the prediction models for a full ADMET profile[9][10].

  • Analyze the output data , paying close attention to parameters like Lipinski's Rule of Five, solubility predictions, and potential toxicities[11].

cluster_0 In Silico Workflow SMILES SMILES ADMET_Prediction ADMET Prediction (admetSAR/SwissADME) SMILES->ADMET_Prediction Target_Identification Target Identification (Molecular Docking) SMILES->Target_Identification Activity_Prediction Activity Prediction (PASS Online) SMILES->Activity_Prediction Data_Analysis Data Analysis & Hypothesis Generation ADMET_Prediction->Data_Analysis Target_Identification->Data_Analysis Activity_Prediction->Data_Analysis

Caption: In Silico Prediction Workflow.

Biological Target Identification

Molecular docking simulations can predict the binding affinity of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol to the active sites of known biological targets. Based on the predicted activities, we propose the following potential targets:

  • For Antimicrobial Activity: Dihydrofolate reductase (DHFR), a key enzyme in microbial folate synthesis[12].

  • For Antifungal Activity: Lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.

  • For Anticancer Activity: Bcl-2 family proteins, which are key regulators of apoptosis[13].

  • For Antiprotozoal Activity: Trypanothione reductase, an enzyme crucial for the survival of Leishmania and other trypanosomatids.

Experimental Protocol: Molecular Docking

  • Obtain the 3D structure of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol and optimize its geometry using a computational chemistry software package.

  • Download the crystal structures of the target proteins from the Protein Data Bank (PDB).

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Define the binding site based on the co-crystallized ligand or through blind docking.

  • Perform the docking simulation using software such as AutoDock or FlexX[11].

  • Analyze the docking poses and binding energies to predict the most favorable interactions.

In Vitro Experimental Validation: From Prediction to Proof

The following experimental protocols are designed to validate the in silico predictions and to quantitatively assess the biological activity of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol.

Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution Assay

  • Prepare a stock solution of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial or fungal growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1][3].

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

Experimental Protocol: MTT Assay

  • Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value , which is the concentration of the compound that inhibits cell growth by 50%[14].

cluster_1 In Vitro Validation Workflow Compound_Synthesis Compound Synthesis & Purification Stock_Solution Stock Solution Preparation Compound_Synthesis->Stock_Solution Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Stock_Solution->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Stock_Solution->Cytotoxicity_Assay Antiprotozoal_Assay Antiprotozoal Assay (EC50 Determination) Stock_Solution->Antiprotozoal_Assay Results_Interpretation Results Interpretation Antimicrobial_Assay->Results_Interpretation Cytotoxicity_Assay->Results_Interpretation Antiprotozoal_Assay->Results_Interpretation

Caption: In Vitro Validation Workflow.

Conclusion and Future Directions

This technical guide has presented a comprehensive predictive analysis of the biological activity of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol. Based on its structural features and the known activities of related compounds, it is hypothesized to possess antimicrobial, antifungal, and anticancer properties. The outlined in silico and in vitro experimental workflows provide a clear and actionable path for the validation of these predictions.

Future research should focus on the synthesis and purification of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, followed by the systematic execution of the described biological assays. Positive results from these initial screens would warrant further investigation into its mechanism of action, as well as lead optimization studies to enhance its potency and selectivity. The exploration of this novel chemical entity holds the potential for the discovery of new therapeutic agents with significant clinical value.

References

  • Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3- bis(methylthio)-2-(arylthio)prop-2-en-1-ones.
  • Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline. PubMed.
  • Cytotoxic compounds. Part XIII. Some 1-arylthiopropan-2-ols and 2-arylthiopropanols. Rearrangement of the primary methanesulphonates into the secondary isomers. Journal of the Chemical Society C.
  • In Silico Prediction of 3-Methylthio-quinoline Bioactivity: A Technical Guide. Benchchem.
  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
  • Synthesis, Biological Activity and In Silico Pharmacokinetic Prediction of a New 2-Thioxo-Imidazoldidin-4-One of Primaquine.
  • Cytotoxic compounds. Part XV. Reactions of the methanesulphonates of 1-arylthiopropan-2-ols and of 2-(2,4-dinitrophenylthio)propan-1-ol with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents. PMC.
  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PMC.
  • Cytotoxic compounds. Part XII. Some 3-arylthiopropane-1,2-diols and 2-arylthiopropane-1,3-diols. Rearrangement of the 1,3-dimethanesulphonates to the 1,2-isomers. Journal of the Chemical Society C - RSC Publishing.
  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling.
  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • Synthesis, Characterization and Preliminary Antimicrobial Study of Some New Ether and Thioether Derivatives of Sulfadiazine. ResearchGate.
  • Novel bisthioether derivatives containing a 1,3,4-oxadiazole moiety: design, synthesis, antibacterial and nematocidal activities. PubMed.
  • ADMETlab 3.0.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC.
  • admetSAR 3.0: about.
  • Beyond profiling: using ADMET models to guide decisions. Optibrium.
  • 1,3-Bis((2-hydroxyethyl)sulfanyl)propan-2-ol | C7H16O3S2 | CID 220301. PubChem.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Biological Activity of Natural and Synthetic Compounds. UNIPI.
  • 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. MDPI.
  • Seasonal effect on chemical composition and biological activities of Sonoran propolis.
  • 1,3-Bis(4-chlorophenyl)propan-2-one. Benchchem.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.
  • Investigating the Biological Effects of Plant Essential Oils on Plant-Decaying Pathogens.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. ResearchGate.
  • 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane. PubChem - NIH.
  • Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H).

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Hydrogen bonding potential of the secondary alcohol in 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the hydrogen bonding potential of the secondary alcohol in 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol requires a fundamental understanding of stereoelectronics, conformational dynamics, and steric shielding. This molecule presents a fascinating case study in drug design and materials science, as its secondary alcohol is flanked by two bulky, electron-withdrawing thioether groups.

This guide deconstructs the electronic modulation of the hydroxyl group, the thermodynamic preference for intramolecular hydrogen bonding, and the experimental workflows required to validate these interactions.

Electronic Modulation of the Secondary Alcohol

In standard aliphatic systems, secondary alcohols act as classical hydrogen bond donors (HBD) and acceptors (HBA), playing critical roles in stabilizing ligand-target complexes 1. However, the architectural environment of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol drastically alters its baseline potential.

  • Enhanced Hydrogen Bond Donor (HBD) Capacity: The molecule features two 3-chlorophenylsulfanyl groups at the C1 and C3 positions. Sulfur is more electronegative than carbon, and the 3-chlorophenyl ring exerts a strong inductive electron-withdrawing effect (-I). This electron density is pulled away from the C2 carbon, which in turn deshields the hydroxyl proton. The increased polarization of the O-H bond lowers its pKa slightly, rendering the proton a more potent HBD compared to a standard secondary alcohol like isopropanol.

  • Attenuated Hydrogen Bond Acceptor (HBA) Capacity: Conversely, the same inductive withdrawal reduces the electron density localized on the oxygen's lone pairs. This makes the oxygen a slightly weaker HBA, reducing its capacity to accept protons from external donors.

The Dominance of Intramolecular O-H...S Hydrogen Bonding

While the -OH group is electronically primed to donate a hydrogen bond, its actual behavior in solution or in a biological system is heavily dictated by its immediate spatial neighbors. Uncompensated HBDs can introduce severe desolvation penalties, reducing membrane permeability 2. To mitigate this, the molecule undergoes conformational locking.

Despite sulfur's lower electronegativity compared to oxygen or nitrogen, its highly polarizable 3p lone pairs enable it to function as a robust hydrogen bond acceptor, driven largely by dispersion forces 3. The 1,3-disubstitution pattern allows the C2 hydroxyl group to rotate and form a highly stable 5-membered pseudoring via an intramolecular O-H...S hydrogen bond.

Because there are two sulfur atoms available, the statistical probability of the -OH group being internally "satisfied" is doubled. This interaction forces the O-C-C-S dihedral angle into a gauche conformation, effectively masking the polar hydroxyl group from the surrounding environment and artificially increasing the molecule's lipophilicity (a phenomenon often leveraged in "molecular chameleons").

G A Bis(3-chlorophenyl)sulfanyl Substituents B Inductive Electron Withdrawal (-I) A->B F Proximity of Sulfur 3p Lone Pairs A->F C Increased O-H Polarization B->C D Enhanced HBD Capacity C->D E Decreased HBA Capacity C->E G O-H...S Intramolecular H-Bond Formation C->G F->G H Conformational Locking (Gauche Preference) G->H I Masked Polarity & Increased Lipophilicity H->I

Logical flow of electronic and steric effects governing the secondary alcohol's H-bonding.

Steric Shielding and Frustrated Intermolecular Interactions

Beyond electronic and intramolecular factors, the sheer steric bulk of the two 3-chlorophenyl groups creates a deep structural cleft around the C2 carbon. Even if the intramolecular O-H...S bond is transiently broken, the bulky aromatic rings physically obstruct the approach of external water molecules or target protein residues. This steric hindrance results in "frustrated" intermolecular interactions, meaning the theoretical HBD/HBA capacity of the secondary alcohol is rarely realized in complex environments.

Experimental Validation of Hydrogen Bonding States

To definitively prove whether the secondary alcohol is acting as a free monomer, an intramolecular donor, or an intermolecular donor, researchers must employ a self-validating spectroscopic protocol. Intramolecular interactions are concentration-independent and thermally stable, whereas intermolecular networks are concentration-dependent and thermally labile.

Quantitative Data Summary

The table below outlines the expected spectroscopic parameters used to differentiate the hydrogen bonding states of the secondary alcohol.

Spectroscopic ParameterFree -OH (Non-interacting)Intramolecular O-H...S BondIntermolecular O-H...O Bond
FTIR ν(O-H) Stretch ~3600 – 3650 cm⁻¹ (Sharp)~3450 – 3550 cm⁻¹ (Redshifted)~3200 – 3400 cm⁻¹ (Broad)
FTIR Concentration Dependency IndependentIndependentHighly Dependent
¹H-NMR δ(O-H) Shift 1.0 – 2.0 ppm2.5 – 4.0 ppm (Deshielded)4.0 – 6.0 ppm (Deshielded)
VT-NMR Temp. Coefficient (|Δδ/ΔT|) > 5.0 ppb/K< 3.0 ppb/K (Shielded) > 5.0 ppb/K (Labile)
Step-by-Step Methodology: Spectroscopic Cross-Validation

Rationale: By combining Fourier-transform infrared spectroscopy (FTIR) with Variable Temperature Nuclear Magnetic Resonance (VT-NMR), we create a closed-loop validation system. FTIR identifies the presence of the bond via vibrational redshifts 4, while VT-NMR confirms its intramolecular nature by measuring thermal stability.

  • Sample Preparation (Solvent Causality): Dissolve 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol in anhydrous, non-polar solvents (e.g., CCl₄ for FTIR, CDCl₃ for NMR). Causality: Non-polar solvents lack HBD/HBA capabilities, preventing the solvent from competing with or disrupting the molecule's internal O-H...S hydrogen bonds.

  • Concentration-Dependent FTIR: Prepare a serial dilution ranging from 1 mM to 100 mM. Scan the 3200–3700 cm⁻¹ region.

    • Observation: Look for a sharp, redshifted peak around 3500 cm⁻¹.

    • Validation: If the relative intensity of this peak remains constant across all concentrations, the hydrogen bond is entirely intramolecular. If a broad peak at 3300 cm⁻¹ grows at higher concentrations, intermolecular dimerization is occurring.

  • Variable Temperature ¹H-NMR (VT-NMR): Prepare a 50 mM sample in CDCl₃. Acquire ¹H-NMR spectra at 5 K intervals from 298 K to 328 K.

  • Calculate the Temperature Coefficient (Δδ/ΔT): Track the chemical shift (δ) of the hydroxyl proton across the temperature gradient.

    • Validation: An intramolecularly bonded proton is shielded from the bulk solvent and resists thermal disruption. A calculated absolute temperature coefficient of |Δδ/ΔT| < 3.0 ppb/K definitively confirms the proton is locked in an O-H...S intramolecular bond.

G cluster_0 FTIR Spectroscopy Workflow cluster_1 1H-NMR Spectroscopy Workflow Start Sample Prep: 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol in Non-polar Solvent (CDCl3) IR1 Perform Concentration-dependent IR Scans (1mM to 100mM) Start->IR1 NMR1 Perform Variable Temperature (VT) NMR Scans (298K-328K) Start->NMR1 IR2 Monitor O-H Stretch (~3600-3400 cm⁻¹) IR1->IR2 IR3 Identify Concentration-Independent Redshifted Peaks IR2->IR3 Conclusion Cross-Validate: Redshift + Low |Δδ/ΔT| (<3 ppb/K) Confirms Intramolecular O-H...S Bond IR3->Conclusion NMR2 Monitor -OH Proton Chemical Shift (δ) NMR1->NMR2 NMR3 Calculate Temperature Coefficient (Δδ/ΔT) NMR2->NMR3 NMR3->Conclusion

Self-validating experimental workflow for characterizing intramolecular H-bonds.

References

  • 1 - stereoelectronics.org

  • 2 - ChemRxiv 3.3 - ACS Publications 4.4 - AIP Publishing

Sources

Electronic Properties of 3-Chlorophenyl Thioether Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The 3-chlorophenyl thioether moiety represents a strategic scaffold in modern medicinal chemistry, offering a precise balance between lipophilicity, metabolic stability, and electronic modulation. Unlike its ether isosteres, the thioether linkage (-S-) introduces unique orbital interactions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and oxidation states (sulfoxide/sulfone) that can be tuned by the meta-chlorine substituent.[1]

This guide analyzes the electronic "push-pull" dynamics of this specific linkage, quantifying how the 3-chlorophenyl group retards metabolic S-oxidation through inductive withdrawal while maintaining sufficient nucleophilicity for target engagement.[1]

Electronic Architecture & Hammett Analysis

The Meta-Chlorine Effect

The placement of a chlorine atom at the meta position (3-position) relative to the sulfur linkage creates a distinct electronic environment compared to para or ortho substitution.[1]

  • Inductive Effect (-I): Chlorine is highly electronegative (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), exerting a strong electron-withdrawing inductive effect through the 
    
    
    
    -bond framework.[1]
  • Resonance Effect (+R): While chlorine has lone pairs capable of donating into the

    
    -system, this effect is negligible at the meta position because the resonance structures do not place negative charge on the carbon adjacent to the sulfur.
    
  • Net Result: The meta-chlorine acts almost exclusively as an electron-withdrawing group (EWG).[1]

Hammett Constant Quantification: The electronic influence is best quantified using the Hammett substituent constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).
  • 
     (Cl) 
    
    
    
    0.37 [1]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Cl) 
    
    
    
    0.23

The higher


 value confirms that the 3-chlorophenyl group is more electron-deficient than the 4-chlorophenyl analog, leading to a more significant reduction in electron density at the sulfur atom.[1]
Sulfur-Aromatic Orbital Interaction

The sulfur atom possesses two lone pairs:

  • 
     (p-character):  Perpendicular to the ring plane, capable of conjugation with the aromatic 
    
    
    
    -system.[1]
  • 
     (sp2-character):  In the ring plane, responsible for the C-S-C bond angle (
    
    
    
    103-105°) and acting as a hydrogen bond acceptor.[1]

The 3-Cl substituent lowers the energy of the aromatic HOMO. This reduces the energy gap between the sulfur lone pair (


) and the aromatic 

orbitals, potentially enhancing delocalization away from the sulfur. However, the dominant inductive withdrawal reduces the overall basicity and nucleophilicity of the sulfur center.

ElectronicVectors cluster_0 Electronic Forces Cl Cl (Meta) Ph Phenyl Ring Cl->Ph -I (Inductive Withdrawal) S Sulfur (-S-) Ph->S Electron Density Reduction S->Ph +R (Resonance Donation) R R-Group S->R Linkage

Caption: Vector analysis showing the dominant inductive withdrawal (-I) of the meta-chlorine reducing electron density at the sulfur bridge.[1][2]

Physicochemical Consequences[2][3][4][5][6][7]

Lipophilicity Modulation ( LogP)

Replacing a phenyl hydrogen with a chlorine atom significantly increases lipophilicity.[1][3] For a thioether, this is often necessary to penetrate the blood-brain barrier (BBB) or hydrophobic binding pockets.[1]

  • 
     (Hansch constant) for Cl:  +0.71[1]
    
  • Effect: The 3-chlorophenyl thioether is significantly more lipophilic than the unsubstituted phenyl thioether.

  • Solubility: The increase in LogP typically correlates with reduced aqueous solubility, necessitating formulation strategies (e.g., salts if a basic amine is present in the R-group).

Conformational Preferences

The C-S-C bond angle (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


103°) is sharper than the corresponding ether C-O-C angle (

118°).[1] This creates a "kink" in the molecular structure. The 3-Cl substituent adds steric bulk, but because it is in the meta position, it avoids the direct steric clash with the sulfur alkyl group often seen in ortho substitution (the "ortho effect"). This allows the 3-chlorophenyl thioether to adopt a conformation that maximizes

-overlap while minimizing steric strain.[1]

Metabolic Stability & Reactivity[2][5]

Retardation of S-Oxidation

The primary metabolic vulnerability of thioethers is oxidation by Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO) to sulfoxides (-SO-) and sulfones (-SO2-).[1][3]

Mechanism of Protection: CYP450 oxidation involves an electrophilic attack by the high-valent iron-oxo species (Compound I, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on the sulfur lone pair.[1]
  • Reaction Constant (

    
    ):  The Hammett reaction constant for sulfide oxidation is negative (
    
    
    
    to
    
    
    ).[1]
  • Implication: A negative

    
     means the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups .[1]
    
  • 3-Cl Effect: By inductively withdrawing electron density (

    
    ), the 3-chlorophenyl group lowers the nucleophilicity of the sulfur, thereby slowing down the rate of metabolic S-oxidation  compared to the unsubstituted phenyl sulfide.[1]
    
Metabolic Blocking of the Ring

In addition to protecting the sulfur, the chlorine atom blocks the meta position from metabolic hydroxylation. Phenyl rings are often hydroxylated at the para or meta positions.

  • Para-attack: Still possible, but deactivated by the meta-Cl.

  • Meta-attack: Blocked sterically and electronically at the 3-position.

Metabolism cluster_oxidation S-Oxidation Pathway Drug 3-Cl-Ph-S-R CYP CYP450 (FeO3+) Drug->CYP Electrophilic Attack Sulfoxide Sulfoxide (S=O) CYP->Sulfoxide Retarded Rate (Due to 3-Cl EWG) Note Hammett Correlation: Negative rho value indicates EWG slows oxidation. Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone Slow

Caption: The electron-withdrawing 3-Cl group reduces sulfur nucleophilicity, significantly slowing CYP450-mediated oxidation to sulfoxides.[1]

Experimental Protocols

Synthesis: Palladium-Catalyzed C-S Coupling

The most robust method for constructing the 3-chlorophenyl thioether linkage is the Buchwald-Hartwig cross-coupling.[1] This protocol avoids the foul odors of thiols by using protected precursors or coupling directly with high efficiency.

Protocol:

  • Reagents: 1-bromo-3-chlorobenzene (1.0 equiv), Thiol R-SH (1.1 equiv).[1][3]

  • Catalyst System: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1-2 mol%) / Xantphos (2-4 mol%).[1]
    
  • Base/Solvent: DIPEA (2.0 equiv) in 1,4-Dioxane (0.5 M).

  • Conditions: Heat to 100°C under Argon for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The 3-chloro group is stable under these standard Pd-coupling conditions (Br is more reactive than Cl), allowing selective coupling at the bromine position without scrambling the chlorine.

Determination of pKa and LogP

To validate the electronic effects in a specific drug candidate:

  • LogP Measurement: Use RP-HPLC method.[4] Correlate retention time (

    
    ) with a set of standards (e.g., toluene, naphthalene).
    
    • Equation:

      
      . Plot 
      
      
      
      vs known LogP.
  • pKa Determination: If the R-group contains an amine, use potentiometric titration. The 3-chlorophenylthio group will lower the pKa of a nearby amine (via inductive effect) compared to a phenylthio group.[1]

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][3] Link[3]

  • Sulfide Oxidation Kinetics

    • Baciocchi, E., et al. (2003).[1][3] Hammett Correlations in the Photosensitized Oxidation of 4-Substituted Thioanisoles. Journal of Organic Chemistry. Link[3]

  • Synthetic Protocols (C-S Coupling)

    • Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and General Palladium-Catalyzed Synthesis of Alkyl Aryl Sulfides. Journal of the American Chemical Society. Link[3]

  • Metabolic Stability & Drug Design

    • Meanwell, N. A. (2011).[1][3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[3]

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (also known as 1,3-bis(3-chlorophenylthio)propan-2-ol) is a symmetric bis-arylthioether featuring a central secondary hydroxyl group. Compounds of this class are highly valued in materials science for synthesizing high-refractive-index optical resins and in medicinal chemistry as flexible, sulfur-rich pharmacophores. The presence of the meta-chloro substituents on the phenyl rings enhances the lipophilicity and alters the electronic density of the thioether linkages compared to the unsubstituted phenyl analog [1].

This application note details a robust, scalable, and self-validating protocol for the synthesis of this compound, leveraging a double nucleophilic substitution strategy.

Mechanistic Causality and Reaction Design

The synthesis relies on the reaction between 3-chlorothiophenol and epichlorohydrin in the presence of a strong base. The reaction proceeds via a tandem SN2 and epoxide ring-opening mechanism:

  • Thiophenolate Generation: Potassium hydroxide (KOH) deprotonates 3-chlorothiophenol to form the highly nucleophilic 3-chlorothiophenolate anion. Isopropanol is selected as the solvent because it readily dissolves KOH and stabilizes the intermediate species without participating in competing nucleophilic attacks.

  • First Nucleophilic Attack (SN2): The thiophenolate anion attacks the less sterically hindered terminal carbon of epichlorohydrin, displacing the chloride leaving group to form the intermediate 2-(((3-chlorophenyl)thio)methyl)oxirane.

  • Second Nucleophilic Attack (Ring Opening): A second equivalent of the thiophenolate anion attacks the unsubstituted carbon of the newly formed oxirane ring. This regioselective ring opening yields the secondary alkoxide, which is subsequently protonated during the aqueous workup to form the final propan-2-ol derivative [1].

Experimental Workflow

SynthesisWorkflow Step1 Step 1: Deprotonation 3-Chlorothiophenol + KOH Solvent: Isopropanol Step2 Step 2: Alkylation Addition of Epichlorohydrin (T = 25°C to Reflux) Step1->Step2 Base-catalyzed activation Step3 Step 3: Ring Opening Tandem Nucleophilic Attack (Reflux, 2 hours) Step2->Step3 Intermediate oxirane formation Step4 Step 4: Quenching Neutralization with HCl (aq) Step3->Step4 Alkoxide generation Step5 Step 5: Purification Aqueous Washes & Desiccation Step4->Step5 Phase separation

Caption: Step-by-step workflow for the synthesis of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol.

Step-by-Step Synthesis Protocol

Safety Precautions: 3-Chlorothiophenol is highly malodorous and toxic. All operations must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE).

Reagent Stoichiometry

The following table summarizes the quantitative data required for a 100 mmol scale synthesis.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (Theoretical)
3-Chlorothiophenol144.622.0529.65 g (205 mmol)
Epichlorohydrin92.521.009.25 g (100 mmol)
Potassium Hydroxide (KOH)56.112.1011.78 g (210 mmol)
Isopropanol (Solvent)60.10-150 mL
Procedure
  • Preparation of the Base Solution: In a 500 mL Erlenmeyer flask, dissolve 11.78 g of KOH in 150 mL of isopropanol. Stir vigorously until complete dissolution is achieved.

  • Reaction Assembly: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a water-jacketed reflux condenser, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes to exclude oxygen, preventing the oxidative dimerization of the thiophenol to a disulfide.

  • Reagent Loading: Add 29.65 g of 3-chlorothiophenol to the round-bottom flask, followed by 9.25 g of epichlorohydrin via a syringe.

  • Controlled Addition: Transfer the KOH/isopropanol solution to the addition funnel. Add the base solution dropwise to the stirring mixture over 30 minutes at room temperature. The reaction is exothermic; controlling the addition rate is critical to prevent uncontrolled boiling.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain reflux for 2 hours.

  • Monitoring: The reaction progress can be monitored via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) mobile phase to ensure the complete consumption of epichlorohydrin.

  • Workup and Neutralization: Remove the heat and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and neutralize the unreacted base by adding 100 mL of 1M HCl(aq).

  • Extraction and Washing: Extract the organic layer. Wash the organic phase sequentially with:

    • 3 x 50 mL of 1M HCl(aq)

    • 3 x 50 mL of saturated NaHCO3(aq)

    • 5 x 50 mL of deionized water (until the aqueous wash reaches pH 6-8).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and remove the residual solvent using a rotary evaporator under reduced pressure to yield the crude 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol as a viscous oil.

Analytical Validation

To ensure the trustworthiness of the synthesis, the product must be validated through spectroscopic methods as a self-validating system. The absence of epoxide proton signals (~2.6-3.2 ppm) and the presence of the characteristic secondary alcohol methine proton (~3.9-4.1 ppm) in the 1H NMR spectrum confirm successful ring opening and final product formation [1].

References

  • Office of Scientific and Technical Information (OSTI). "Solid State Lighting Program Final Report High Quantum Efficiency OLED Lighting Systems". U.S. Department of Energy. URL: [Link]

Application Note and Protocol for the Synthesis of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is a symmetrical diaryl thioether derivative of glycerol. Molecules of this class are of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups: a secondary alcohol, and two thioether linkages to chlorinated aromatic rings. The thioether motif is a key structural component in a variety of biologically active compounds and functional materials. This document provides a comprehensive guide for the synthesis of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, intended for researchers, scientists, and professionals in drug development. The protocol herein is based on established principles of nucleophilic substitution and epoxide ring-opening reactions.

Reaction Principle and Mechanism

The synthesis of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is achieved through a base-catalyzed reaction between 3-chlorothiophenol and epichlorohydrin. The reaction proceeds in a two-step nucleophilic substitution sequence. In the first step, a strong base, such as sodium hydroxide, deprotonates the thiol group of 3-chlorothiophenol to form a highly nucleophilic thiolate anion. This thiolate then attacks one of the carbon atoms of the epoxide ring of epichlorohydrin, leading to the ring-opening of the epoxide and the formation of a chlorohydrin intermediate. A second equivalent of the thiolate then displaces the chloride ion in an intermolecular SN2 reaction, yielding the final product. The use of a polar solvent is generally beneficial for such nucleophilic substitution reactions as it helps to dissolve the ionic intermediates.[1]

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
3-ChlorothiophenolC₆H₅ClS144.622037-31-2Sigma-AldrichCorrosive, harmful if swallowed or in contact with skin.[2] Possesses a strong, unpleasant odor.
EpichlorohydrinC₃H₅ClO92.52106-89-8Alfa AesarFlammable liquid, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][3][4]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Fisher ScientificCorrosive. Causes severe skin burns and eye damage.
Methanol (MeOH)CH₃OH32.0467-56-1VWRFlammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-AldrichSuspected of causing cancer.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Acros OrganicsDrying agent.
Deionized WaterH₂O18.027732-18-5-

Safety Precautions

This procedure involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.

  • 3-Chlorothiophenol: Is corrosive and has a strong, unpleasant stench.[2] Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Epichlorohydrin: Is a flammable liquid and is toxic and corrosive.[1][3][4][5] It is also a suspected carcinogen.[1][3] Handle with extreme care, avoiding any contact with skin or inhalation of vapors. Use non-sparking tools and work away from open flames.[1][3]

  • Sodium Hydroxide: Is a strong base and is highly corrosive.[6] Handle with care to avoid skin and eye burns.

  • Methanol and Dichloromethane: Are volatile and flammable (methanol) or potentially carcinogenic (dichloromethane). Avoid inhalation of vapors and ensure proper ventilation.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[1][2][3][4][5][7] An emergency eyewash and safety shower should be readily accessible.

Experimental Protocol

Step 1: Preparation of the Sodium Thiolate Solution
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-chlorothiophenol (2.0 equivalents).

  • Dissolve the 3-chlorothiophenol in methanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in methanol.

  • Cool the flask containing the 3-chlorothiophenol solution to 0 °C using an ice bath.

  • Slowly add the sodium hydroxide solution to the stirred 3-chlorothiophenol solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The formation of the sodium thiolate may result in a slight color change.

Step 2: Reaction with Epichlorohydrin
  • To the freshly prepared sodium thiolate solution, add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and dichloromethane.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer (bottom layer, dichloromethane).

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine all the organic extracts and wash them with deionized water, followed by a wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification
  • The crude product can be purified by column chromatography on silica gel.

  • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, can be used to isolate the pure 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol.

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent under reduced pressure to yield the purified product.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Thiolate Formation cluster_reaction Step 2: Nucleophilic Substitution cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification Thiophenol 3-Chlorothiophenol in Methanol Thiolate Sodium 3-chlorothiophenolate (in situ) Thiophenol->Thiolate Add NaOH at 0°C NaOH NaOH in Methanol NaOH->Thiolate ReactionMix Reaction Mixture Thiolate->ReactionMix Epichlorohydrin Epichlorohydrin Epichlorohydrin->ReactionMix Add dropwise at 0°C, then reflux Workup Aqueous Work-up (DCM/Water Extraction) ReactionMix->Workup Cool & Concentrate CrudeProduct Crude Product Workup->CrudeProduct Dry & Evaporate Purification Column Chromatography CrudeProduct->Purification FinalProduct 1,3-Bis[(3-chlorophenyl)sulfanyl] propan-2-ol Purification->FinalProduct Isolate

Sources

Application Note: 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol as a Versatile Ditopic Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination polymers and multinuclear clusters requires ligands that offer precise control over both primary coordination spheres and secondary supramolecular interactions. 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (hereafter referred to as Cl-bisPTE ) is a highly flexible, ditopic ligand that bridges the gap between soft-metal self-assembly and hard-metal cluster formation.

Featuring two soft thioether sulfur donors, a central hard oxygen donor (hydroxyl group), and two meta-chloro substituents, Cl-bisPTE exhibits highly programmable coordination logic. This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing Cl-bisPTE to synthesize both extended 2D coordination networks and discrete alkoxo-bridged clusters.

Mechanistic Rationale & Ligand Design

The structural behavior of Cl-bisPTE is governed by three distinct chemical features, each serving a specific mechanistic purpose in crystal engineering:

  • Soft Thioether Donors (-S-): The two sulfur atoms are soft Lewis bases, making them ideal for coordinating with soft metal cations such as Ag(I), Cu(I), and Pd(II). The flexible propyl backbone allows the ligand to adopt gauche or anti conformations, facilitating the bridging of multiple metal centers to form 1D chains or 2D sheets[1].

  • Central Hydroxyl Group (-OH): Depending on the pH of the reaction, the secondary alcohol acts as a pH-responsive switch. In neutral conditions, it remains protonated and acts as a strong hydrogen-bond donor, stabilizing crystal lattices via O-H···Anion interactions. Under basic conditions, it deprotonates to form an alkoxide (-O⁻), which acts as a powerful bridging ligand (μ₂-O) to cluster borderline/hard metals like Cu(II) or Ni(II)[2].

  • Meta-Chloro Substituents (-Cl): The inclusion of the 3-chloro group on the phenyl rings is a strategic structural modification. It increases the steric bulk, preventing overly dense packing and improving the solubility of the resulting complexes in organic solvents. Furthermore, the chlorine atoms serve as halogen-bond donors (C-Cl···X), directing the supramolecular assembly of the coordination polymers[3].

G L Cl-bisPTE Ligand SM Soft Metals (Ag⁺, Cu⁺) L->SM Neutral -OH HM Borderline Metals (Ni²⁺, Cu²⁺) L->HM Pre-coordination NN 1D/2D Coordination Polymers (S-coordination, H-bonding) SM->NN Self-Assembly B Base Addition (Et₃N) HM->B Deprotonation AC Alkoxo-Bridged Clusters (S,O,S-coordination) B->AC Cluster Formation

Mechanistic pathways of Cl-bisPTE coordination based on metal hardness and pH.

Experimental Workflows

The synthesis of metal complexes using Cl-bisPTE requires careful selection of the metal salt, the counteranion, and the solvent system. Below is the generalized decision matrix and workflow for synthesizing targeted architectures.

Workflow S1 1. Dissolve Cl-bisPTE in DCM/MeOH S2 2. Add Metal Salt Solution (Dropwise) S1->S2 D1 Target Structure? S2->D1 S3a 3a. Stir at RT (Neutral) Preserve -OH D1->S3a Polymer S3b 3b. Add Et₃N (Basic) Deprotonate -OH D1->S3b Cluster S4a 4a. Slow Ether Diffusion Yield: Polymer S3a->S4a S4b 4b. Solvent Evaporation Yield: Cluster S3b->S4b

Step-by-step experimental workflow for synthesizing Cl-bisPTE metal complexes.

Validated Protocols

Protocol A: Synthesis of Ag(Cl-bisPTE) 2D Coordination Polymer

Objective: To synthesize an extended 2D coordination network utilizing soft-soft Ag-S interactions while preserving the hydroxyl group for interlayer hydrogen bonding.

Causality & Design Choices: Silver(I) hexafluorophosphate (AgPF₆) is specifically chosen because PF₆⁻ is a weakly coordinating anion. If a strongly coordinating anion (like Cl⁻ or NO₃⁻) were used, it would compete with the thioether sulfurs for the Ag(I) coordination sites, potentially terminating the polymer chain and resulting in discrete complexes[1]. By using PF₆⁻, the anion acts merely as a charge-balancing spectator, forcing the Ag(I) to bridge multiple Cl-bisPTE ligands to satisfy its coordination geometry.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 0.5 mmol of Cl-bisPTE in 10 mL of dichloromethane (DCM). Ensure complete dissolution (the solution should be clear and colorless).

  • Metal Addition: In a separate vial, dissolve 0.5 mmol of AgPF₆ in 5 mL of acetone. Self-Validation Check: AgPF₆ is highly soluble in acetone; any turbidity indicates moisture contamination or degraded salt.

  • Complexation: Slowly layer the AgPF₆ acetone solution over the Cl-bisPTE DCM solution in a narrow glass tube.

  • Crystallization: Seal the tube and allow it to sit undisturbed in the dark at room temperature for 7–10 days. The slow diffusion minimizes defect formation in the resulting coordination polymer.

  • Harvesting: Collect the resulting colorless block crystals via vacuum filtration. Wash with cold diethyl ether (2 × 5 mL) and dry under a gentle stream of nitrogen.

  • Validation: Perform FT-IR spectroscopy. The presence of a broad O-H stretch at ~3350 cm⁻¹ confirms the hydroxyl group remains protonated. A shift in the C-S stretching frequency (compared to the free ligand) confirms coordination to the silver center.

Protocol B: Synthesis of[Cu₂(μ-alkoxo-Cl-bisPTE)₂Cl₂] Binuclear Cluster

Objective: To synthesize a discrete, alkoxo-bridged binuclear copper(II) cluster by exploiting the pH-responsive nature of the ligand.

Causality & Design Choices: Copper(II) is a borderline metal that prefers oxygen and nitrogen donors but will tolerate sulfur. The secondary alcohol on the propan-2-ol backbone is a weak acid (pKa ~16) and will not spontaneously deprotonate upon binding to Cu(II). Adding a mild organic base like Triethylamine (Et₃N) shifts the equilibrium, generating the strongly nucleophilic alkoxide (-O⁻). Alkoxides have a high tendency to bridge two metal centers (μ₂-O), which brings the two Cu(II) ions into close proximity, enabling magnetic exchange coupling[2].

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol of Cl-bisPTE in 15 mL of methanol.

  • Deprotonation: Add 1.1 mmol of Triethylamine (Et₃N) to the ligand solution dropwise while stirring.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of methanol. Add this dropwise to the basic ligand solution. Self-Validation Check: The solution will immediately transition from a pale blue to a deep, intense green/brown, indicating the formation of the S,O,S-chelated Cu(II) species and the displacement of water ligands.

  • Reflux: Heat the mixture to reflux (65 °C) for 2 hours to ensure thermodynamic equilibration of the cluster.

  • Crystallization: Filter the hot solution to remove any insoluble copper hydroxide byproducts. Allow the filtrate to slowly evaporate at room temperature.

  • Harvesting: Dark green crystals will form over 3–5 days. Collect via filtration and wash with cold methanol.

  • Validation: Perform FT-IR spectroscopy. The complete disappearance of the O-H stretch at ~3350 cm⁻¹ validates the successful deprotonation and formation of the alkoxo bridge.

Quantitative Data Presentation

The physicochemical and crystallographic properties of the resulting complexes vary drastically based on the synthetic pathway chosen. Table 1 summarizes the expected analytical profiles.

Table 1: Physicochemical and Crystallographic Properties of Cl-bisPTE Complexes

ComplexMetal IonLigand StatePrimary CoordinationSupramolecular InteractionsTopology
Ag(I)Neutral (-OH)Ag-S (Tetrahedral)O-H···F, C-Cl···F2D Sheet
[Cu₂(L)₂Cl₂] Cu(II)Anionic (-O⁻)Cu-O-Cu, Cu-S, Cu-ClC-Cl···π, π-π stacking0D Binuclear
[Pd(Cl-bisPTE)Cl₂] Pd(II)Neutral (-OH)Pd-S (Square Planar)O-H···Cl0D Mononuclear

Conclusion

1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is a highly adaptable ligand that provides researchers with fine-tuned control over molecular architectures. By understanding the causality behind metal-ligand hardness pairing and pH-driven deprotonation, scientists can predictably drive the self-assembly of this ligand toward either extended supramolecular networks (useful for materials science and catalysis) or discrete magnetic clusters.

References

  • Complexes of 1,3-Bis(phenylthio)propane with Silver(I) Salts of PF6-, CF3COO-, CF3CF2COO-, CF3CF2CF2COO-, p-TsO-, and CF3SO3- Inorganic Chemistry - ACS Publications[Link]

  • Coordinative flexibility of 1,2-bis[1,4,7-triazacyclonon-1-yl]propan-2-ol in mononuclear and binuclear Ni(II) complexes The UWA Profiles and Research Repository[Link]

  • Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones MDPI[Link]

Sources

Application of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol in sulfur-containing polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Refractive Index Optical Polymer Synthesis Using 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Executive Summary

This technical guide details the application of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (herein referred to as BCSP-ol ) as a strategic intermediate in the synthesis of sulfur-containing high refractive index (HRI) polymers.[1]

BCSP-ol is a secondary alcohol flanked by two thioether linkages and meta-chlorinated aromatic rings.[1] Its structural design offers a unique balance of high molar refraction (due to sulfur and chlorine) and processability .[1] While the hydroxyl group allows for functionalization into polymerizable monomers (e.g., acrylates) or integration into polyurethanes, the meta-chloro substitution disrupts crystalline packing, ensuring the resulting materials remain amorphous and transparent—critical requirements for optical lenses, display coatings, and diffractive gratings.[1]

Chemical Profile & Mechanism of Action

PropertySpecification
IUPAC Name 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol
Molecular Formula C₁₅H₁₄Cl₂OS₂
Molecular Weight 345.31 g/mol
Key Functionality Secondary Hydroxyl (-OH), Thioether (-S-), Aromatic Chloride
Target Refractive Index > 1.65 (Polymerized state)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Mechanistic Role in Polymerization
  • Refractive Index Boosting: The "3-chlorophenylthio" moieties act as high-density electron clouds.[1] Sulfur’s high atomic refraction (

    
    ) combined with the polarizability of the C-Cl bond significantly elevates the refractive index of the final matrix without introducing the strong coloration often seen with nitro- or amino-aromatics.
    
  • Monomer Precursor: The secondary hydroxyl group is the primary reactive site.[1] It is typically converted into a (meth)acrylate ester , transforming the molecule into a radical-polymerizable monomer.[1]

  • Chain Termination/Modification: In step-growth polymers (e.g., polythiourethanes), BCSP-ol acts as a monofunctional chain terminator, allowing precise control over molecular weight and surface properties.[1]

Experimental Protocols

Protocol A: Synthesis of the HRI Monomer (BCSP-Acrylate)

Objective: Convert the inert BCSP-ol into a photo/thermally active acrylate monomer.

Reagents:

  • BCSP-ol (1.0 equiv)[1]

  • Acryloyl Chloride (1.2 equiv) [Handle with extreme care; lachrymator][1]

  • Triethylamine (TEA) (1.5 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • 4-Methoxyphenol (MEHQ) (500 ppm, inhibitor)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with BCSP-ol (e.g., 34.5 g, 100 mmol) and MEHQ (17 mg). Dissolve in anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/salt bath.

  • Base Addition: Add Triethylamine (TEA) (21 mL, 150 mmol) to the stirred solution. Note: TEA acts as an HCl scavenger.[1]

  • Acrylation (Critical Step):

    • Dilute Acryloyl Chloride (9.7 mL, 120 mmol) in 20 mL DCM.[1]

    • Add dropwise to the reaction mixture over 60 minutes, maintaining internal temperature < 5°C . Exotherm control is vital to prevent premature polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting material spot (

      
      ) should disappear, replaced by a less polar ester spot (
      
      
      
      ).[1]
  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.[1]

    • Wash the filtrate sequentially with: 1M HCl (2 x 100 mL), Saturated NaHCO₃ (2 x 100 mL), and Brine (1 x 100 mL).[1]

    • Dry organic layer over anhydrous MgSO₄ and concentrate under reduced pressure (keep bath < 40°C).[1]

  • Purification: If the resulting oil is yellow/impure, pass through a short silica plug eluting with DCM.[1]

Yield Target: >85% viscous pale-yellow oil.

Protocol B: Bulk Polymerization of BCSP-Acrylate

Objective: Create a transparent, high-refractive-index optical resin.[1]

Reagents:

  • BCSP-Acrylate (Synthesized in Protocol A)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.5 wt%) or Photoinitiator (e.g., TPO for UV curing)[1]

Step-by-Step Methodology:

  • Preparation: In a clean glass vial, mix BCSP-Acrylate with 0.5 wt% AIBN. Sonicate for 5 minutes to ensure complete dissolution.

  • Degassing: Purge the resin with nitrogen for 10 minutes to remove dissolved oxygen (a radical scavenger).[1]

  • Casting:

    • Inject the resin into a glass mold (e.g., two silanized glass plates separated by a 100 µm Teflon spacer).[1]

  • Curing Cycle (Thermal):

    • Stage 1: 60°C for 4 hours (Pre-cure).

    • Stage 2: 90°C for 2 hours (Hard cure).

    • Stage 3: 120°C for 1 hour (Post-cure/Annealing).

  • Demolding: Allow the mold to cool slowly to RT to minimize internal stress. Carefully separate the glass plates.

Validation Metrics:

  • Appearance: The film should be optically clear with no haze.[1]

  • Refractive Index (

    
    ):  Measure using an Abbe refractometer.[1] Expected value: 1.64 – 1.68 .[1]
    
  • Tg (DSC): Typically 50–70°C depending on crosslinking density (if a crosslinker was added).[1]

Visualization of Synthesis Workflow

The following diagram illustrates the chemical pathway from the raw epichlorohydrin precursor to the final optical polymer network.

G cluster_0 Precursor Synthesis cluster_1 Functionalization cluster_2 Polymerization Epi Epichlorohydrin Alcohol BCSP-ol (Secondary Alcohol) Epi->Alcohol Ring Opening Thiol 3-Chlorothiophenol (2 equiv) Thiol->Alcohol Base Base (NaOH) Base->Alcohol Monomer BCSP-Acrylate (HRI Monomer) Alcohol->Monomer Esterification (TEA/DCM) Acryl Acryloyl Chloride Acryl->Monomer Resin Liquid Resin (+ Initiator) Monomer->Resin Formulation Polymer Poly(BCSP-Acrylate) Solid Optical Film Resin->Polymer Radical Cure (Heat/UV) RI High Refractive Index (n > 1.65) Polymer->RI Exhibits

Caption: Workflow converting raw thiols into high-refractive-index optical polymers via the BCSP-ol intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Opaque/Hazy Polymer Phase separation or moisture contamination.[1]Dry BCSP-Acrylate thoroughly over molecular sieves.[1] Ensure mold is hydrophobic (silanized).[1]
Low Yield in Step A Hydrolysis of Acryloyl Chloride.[1]Ensure DCM is anhydrous.[1] Use a drying tube.[1] Verify Acryloyl Chloride quality (should be clear, not yellow).[1]
Yellowing of Polymer Oxidation of sulfur or thermal degradation.[1]Reduce curing temperature.[1] Add antioxidants (e.g., Irganox 1010) to the formulation.[1]
Soft/Tacky Film Incomplete polymerization (Oxygen inhibition).[1]Cure under strict nitrogen atmosphere or cover mold with PET film.[1] Increase initiator concentration.

References

  • Vertex AI Search. (2026).[1] Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. Retrieved from [1]

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from [1]

  • PubChem. (2025).[1][4] 1,3-Bis((2-hydroxyethyl)sulfanyl)propan-2-ol (Structural Analog Data). Retrieved from [1]

  • KAIST. (2020).[1] Sulfur-containing polymer generates high refractive index and transparency.[1] Retrieved from [1]

  • Organic Syntheses. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from

Sources

Application Note: Optimized Reaction Conditions for the Coupling of 3-Chlorothiophenol with Epichlorohydrin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryl glycidyl thioethers is a critical transformation in medicinal chemistry and materials science, serving as a foundational building block for complex active pharmaceutical ingredients (APIs). This application note establishes the optimized reaction conditions for the nucleophilic coupling of 3-chlorothiophenol with epichlorohydrin to yield 2-(((3-chlorophenyl)thio)methyl)oxirane (commonly known as 3-chlorophenyl glycidyl sulfide).

By evaluating standard organic base-catalyzed methods against modern green-chemistry protocols, this guide provides researchers with scalable, self-validating workflows. The methodologies detailed herein prioritize regioselectivity, high yield, and operational safety.

Mechanistic Insights & Causality

To master this coupling reaction, one must understand the dual electrophilic nature of epichlorohydrin. It possesses two reactive sites: the strained epoxide ring and the primary alkyl chloride.

The Reaction Pathway:

  • Deprotonation: The addition of a base (e.g.,

    
    ) deprotonates 3-chlorothiophenol to generate the highly nucleophilic 3-chlorothiophenolate anion.
    
  • Regioselective Ring Opening: Complete regio- and chemoselectivity are typically observed for the reaction of thiols with epichlorohydrin, where the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (C3) of the epoxide rather than directly displacing the chloride at C1[1].

  • Intramolecular Ring Closure: This attack forms a transient chlorohydrin alkoxide intermediate. Because the intermediate is generated in a basic environment, it rapidly undergoes an intramolecular

    
     reaction. The alkoxide oxygen displches the adjacent chloride ion, closing the ring and regenerating the epoxide to form the final aryl glycidyl sulfide.
    

Causality Check: If the base is insufficiently strong or present in substoichiometric amounts, the reaction stalls at the chlorohydrin intermediate, leading to incomplete ring closure. Conversely, excessive heating with a strong base can promote dimerization or polymerization of the epoxide.

Pathway A 3-Chlorothiophenol + Base B 3-Chlorothiophenolate Anion A->B Deprotonation D Regioselective Attack at C3 (Epoxide) B->D H Side Product: Direct SN2 at C1 B->H Minor Pathway C Epichlorohydrin (Bifunctional Electrophile) C->D C->H E Chlorohydrin Intermediate (Alkoxide) D->E Epoxide Ring Opening F Intramolecular SN2 (Chloride Displacement) E->F Ring Closure G 3-Chlorophenyl Glycidyl Sulfide (Target Product) F->G -Cl⁻

Mechanistic pathway of 3-chlorothiophenol coupling with epichlorohydrin.

Optimization of Reaction Conditions

Selecting the appropriate solvent and base is critical for balancing reaction kinetics and environmental impact. The use of phase transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB) combined with


 or 

significantly improves the alkylation of aromatic rings with epichlorohydrin in aqueous or solvent-free conditions[2]. Alternatively, under neutral conditions, Lewis acids such as

can catalyze the thiolysis of oxiranes in water, providing a highly regioselective green pathway[3].

Table 1: Comparative Reaction Conditions for 3-Chlorothiophenol Coupling

MethodologySolventBase / CatalystTemp (°C)Time (h)Yield (%)Regioselectivity (C3 vs C1)
Standard Organic DMF

(1.5 eq)
80388>95:5
Green / Aqueous Water

/ TBAB
55682>90:10
Neutral Catalytic Water

(10 mol%)
301294>99:1

Experimental Protocols

Protocol A: Standard Base-Catalyzed Coupling (High Throughput)

This method is ideal for rapid synthesis in drug discovery settings where anhydrous organic solvents are permissible.

Reagents:

  • 3-Chlorothiophenol: 1.0 mmol (144.6 mg)

  • Epichlorohydrin: 2.0 mmol (185.0 mg / ~156 µL)

  • Potassium Carbonate (

    
    ): 1.5 mmol (207.3 mg)
    
  • Anhydrous DMF: 2.5 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorothiophenol in 2.5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Electrophile Addition: Add epichlorohydrin via syringe. Note: Epichlorohydrin is a known carcinogen and must be handled inside a fume hood.

  • Base Addition: Slowly add finely powdered

    
     in small portions over 5 minutes to prevent excessive exotherm.
    
  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 3 hours. Monitor progression via TLC (Hexanes:EtOAc 9:1).

  • Quench & Extraction: Cool the mixture to room temperature. Quench by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure 3-chlorophenyl glycidyl sulfide.

Protocol B: Phase-Transfer Catalyzed Green Coupling

Designed for scale-up and environmentally conscious laboratories, avoiding toxic DMF.

Step-by-Step Methodology:

  • Suspend 3-chlorothiophenol (1.0 mmol) and epichlorohydrin (1.5 mmol) in 3.0 mL of distilled water.

  • Add TBAB (0.1 mmol, 32.2 mg) as the phase-transfer catalyst.

  • Add a 50% aqueous solution of

    
     (1.2 mmol) dropwise while stirring vigorously.
    
  • Heat the biphasic mixture to 55 °C for 6 hours.

  • Extract with Ethyl Acetate, wash with water, dry, and concentrate.

Workflow Step1 Reagent Prep (3-CTP + Epichlorohydrin) Step2 Base Addition (K2CO3 in DMF) Step1->Step2 Step3 Heating & Stirring (80°C, 3-4h) Step2->Step3 Step4 Quench & Extraction (H2O / EtOAc) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5 Step6 Characterization (NMR / LC-MS) Step5->Step6

Step-by-step experimental workflow for the base-catalyzed coupling reaction.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical checks to ensure the target molecule has formed correctly without stalling at the intermediate phase.

  • 1H NMR (

    
     MHz, 
    
    
    
    ):
    • Disappearance: The thiol (-SH) proton typically observed around 3.5 ppm must be completely absent.

    • Appearance: Look for the characteristic epoxide ring protons. You should observe a multiplet at ~3.15-3.25 ppm (CH of the epoxide) and two distinct signals for the terminal

      
       of the epoxide at ~2.60 ppm and ~2.80 ppm. The 
      
      
      
      protons will appear around 2.90-3.10 ppm.
  • Troubleshooting Incomplete Ring Closure: If LC-MS or NMR indicates the presence of the chlorohydrin intermediate (mass = target + 36.5 for HCl), the intramolecular

    
     has failed to complete. Solution: Resubmit the crude mixture to the reaction conditions with an additional 0.5 equivalents of 
    
    
    
    and stir at 60 °C for 2 hours.

References

  • NBS as a Powerful Catalyst for the Synthesis of b-Hydroxysulphides with Thiolysis of Epoxides under Mild Reaction Conditions South African Journal of Chemistry (2008). URL:[Link]

  • Zn(II)-Catalyzed Thiolysis of Oxiranes in Water under Neutral Conditions The Journal of Organic Chemistry (2003). URL:[Link]

  • Improvement and Simplification of Synthesis of 3-Aryloxy-1,2-epoxypropanes Using Solvent-Free Conditions and Microwave Irradiations ResearchGate / Organic Chemistry International (2014). URL:[Link]

Sources

Functionalization of the hydroxyl group in 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Part 1: Strategic Analysis & Core Challenges

1.1 The Scaffold & The Challenge The target molecule, 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol , presents a classic chemoselectivity paradox in medicinal chemistry. It features a secondary hydroxyl group flanked by two "soft" nucleophilic sulfur atoms. This specific arrangement (β-thioether alcohol) creates two primary failure modes during functionalization:

  • Oxidative Competition: The sulfur atoms are highly susceptible to oxidation (to sulfoxides

    
     or sulfones 
    
    
    
    ) by reagents intended to oxidize the hydroxyl group to a ketone.
  • Anchimeric Assistance (The "Episulfonium Trap"): Attempting to convert the hydroxyl into a leaving group (e.g., Mesylate, Tosylate) often triggers Neighboring Group Participation (NGP). The sulfur lone pair attacks the β-carbon, displacing the leaving group to form a cyclic episulfonium ion. This leads to rearrangement, racemization, or elimination rather than the desired substitution.

1.2 Decision Matrix for Functionalization Before selecting a protocol, researchers must define the endpoint. The presence of the 3-chlorophenyl rings adds lipophilicity and metabolic stability, but the sulfur linkers are the "kinetic gatekeepers."

Target FunctionalityRecommended StrategyCritical Constraint
Ester (Prodrug/Lipid) Steglich Esterification (Modified) Avoid strong Lewis acids that coordinate Sulfur.
Ketone (Diversification) Swern Oxidation Strict temperature control (<-60°C) is required to protect S.
Halide/Azide (Substitution) Mitsunobu Reaction Avoid sulfonate intermediates (OMs/OTs) to prevent NGP.

Part 2: Detailed Protocols

Protocol A: Chemoselective Oxidation (Hydroxyl Ketone)

Objective: Create the 1,3-bis(thio)propan-2-one scaffold for subsequent Grignard or reductive amination steps without forming sulfoxides.

Mechanism & Rationale: We utilize the Swern Oxidation (DMSO/Oxalyl Chloride). Unlike Chromium-based reagents (Jones) or Peroxides, which indiscriminately oxidize sulfur, the active Swern species (dimethylchlorosulfonium ion) reacts preferentially with the "hard" oxygen of the alcohol at low temperatures. The sulfur atoms in the substrate are "soft" and remain inert if the temperature is kept below -60°C.

Reagents:

  • Substrate: 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • DMSO (3.0 eq)

  • Triethylamine (Et

    
    N) (5.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Oxalyl Chloride (1.5 mmol) in DCM (10 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Swern Reagent Formation: Add DMSO (3.0 mmol) dropwise over 5 minutes. Observation: Gas evolution (

    
    , 
    
    
    
    ) may occur. Stir for 15 minutes.
  • Substrate Addition: Dissolve the alcohol (1.0 mmol) in minimal DCM (2 mL) and add dropwise to the cold mixture.

    • Critical Check: Maintain internal temperature below -60°C. If it spikes, the active species may decompose or oxidize the substrate's sulfur.

  • Reaction: Stir at -78°C for 45 minutes. The intermediate alkoxysulfonium ion is formed.

  • Elimination: Add Et

    
    N (5.0 mmol) dropwise. The solution will likely become cloudy (ammonium salts).
    
  • Warm-up: Allow the reaction to warm to 0°C over 30 minutes. Do not heat to room temperature yet.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • QC Criteria:

    
    H NMR should show the disappearance of the CH-OH multiplet (~4.0 ppm) and preservation of the aromatic region without shifts characteristic of sulfoxides (which typically shift ortho-protons downfield by ~0.3 ppm).
    
Protocol B: High-Yield Esterification (Hydroxyl Ester)

Objective: Synthesis of lipophilic prodrugs or derivatives.

Mechanism & Rationale: Standard acid chloride coupling can generate HCl, which may degrade the thioether or cause elimination. We employ a modified Steglich Esterification using EDCI (Water-soluble carbodiimide) and DMAP. EDCI allows for easy aqueous workup, removing the urea byproduct which is difficult to separate from sulfur-rich lipophilic products.

Reagents:

  • Substrate (1.0 eq)[1]

  • Carboxylic Acid (

    
    ) (1.2 eq)
    
  • EDCI

    
    HCl (1.5 eq)
    
  • DMAP (0.1 eq, catalyst)

  • Solvent: Anhydrous DCM

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate (1.0 eq) and the desired Carboxylic Acid (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Catalyst: Add DMAP (0.1 eq) at room temperature.

  • Coupling: Cool to 0°C. Add EDCI

    
    HCl (1.5 eq) in one portion.
    
  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

    • Monitoring: TLC (Visualize with UV or PMA stain). The ester is usually less polar (higher

      
      ) than the alcohol.
      
  • Workup: Dilute with DCM. Wash sequentially with:

    • 10% Citric Acid (removes DMAP/EDCI).

    • Saturated

      
       (removes excess acid).
      
    • Brine.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Part 3: Visualization & Logic

The "Episulfonium Trap" (Why Substitution Fails)

This diagram illustrates the mechanistic failure mode when attempting standard substitution (e.g., with Tosyl chloride), emphasizing why Mitsunobu or Oxidation is preferred.

EpisulfoniumTrap Start Substrate (OH group) Activation Activated Intermediate (OMs/OTs) Start->Activation MsCl / TsCl Outcome1 Rearrangement (Isomeric Mixture) Start->Outcome1 Direct Substitution (BLOCKED) Trap Episulfonium Ion (Cyclic S+ Species) Activation->Trap Internal S-Attack (NGP) Trap->Outcome1 Nucleophile Attack Outcome2 Elimination (Vinyl Sulfide) Trap->Outcome2 Base / Heat

Figure 1: The "Episulfonium Trap" mechanism showing how the neighboring sulfur atom interferes with standard substitution reactions via Neighboring Group Participation (NGP).

Chemoselective Oxidation Workflow

SwernWorkflow Step1 1. Activation Oxalyl Chloride + DMSO (-78°C) Step2 2. Addition Substrate (Alcohol) (Maintain <-60°C) Step1->Step2 Active Species Generated Step3 3. Formation Alkoxysulfonium Ion (Unstable Intermediate) Step2->Step3 Nucleophilic Attack by OH Warning CRITICAL: Temp > -60°C leads to Pummerer Rearrangement or S-Oxidation Step2->Warning Step4 4. Elimination Add Et3N -> Warm to 0°C Step3->Step4 Intramolecular Proton Transfer Result Target Ketone (Sulfur Intact) Step4->Result Decomposition to Product

Figure 2: Critical Process Parameters (CPP) for the Swern Oxidation of β-thio alcohols to ensure chemoselectivity.

Part 4: Data Summary & Quality Control

Table 1: Expected Analytical Signatures

Functionalization

H NMR Diagnostic (CDCl

)
IR Diagnostic (cm

)
MS (ESI) Observation
Starting Material (OH)

3.9-4.1 (m, 1H, CH-OH)
Broad ~3400 (OH stretch)

Ketone (Oxidation) Loss of CH-OH; Singlet

3.4 (4H, S-CH

-C=O)
Sharp ~1715 (C=O)

Ester (Acylation) Shift of CH-O downfield to

5.1-5.3
Sharp ~1740 (Ester C=O)

Sulfoxide (Impurity) Aromatic ortho-H shift downfield; Diastereotopic splitting of S-CH

Strong ~1050 (S=O)

or

References

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: Chemoselectivity in the presence of sulfides).

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • McManus, S. P., & Capon, B. (1976). Neighboring Group Participation. Plenum Press. (Detailed mechanism of episulfonium ion formation).

Sources

Scalable production methods for bis-sulfanyl propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Production Methods for Bis-Sulfanyl Propan-2-ol Derivatives: Application Notes & Protocols

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a highly scalable, self-validating, and mechanistically grounded protocol for the synthesis of 1,3-bis(sulfanyl)propan-2-ol derivatives.

Rationale & Mechanistic Grounding

Bis-sulfanyl propan-2-ol derivatives, including the foundational 1,3-dimercapto-2-propanol (DMP) and its alkylated analogs, are critical building blocks in advanced materials and pharmacology. They are heavily utilized as dynamic linkages in chemically recyclable crosslinked thiol-ene photopolymers[1], triggers in stimuli-responsive main-chain degradable polymers for targeted drug delivery[2], and high-refractive-index monomers for advanced optical resins[3].

The most robust and scalable method for synthesizing these β-hydroxy sulfides is the sulfur nucleophilic ring-opening of epoxides[4]. While 1,3-dichloro-2-propanol can be used as a precursor, epichlorohydrin is the preferred electrophilic core in scalable production.

Causality of Precursor Selection: Epichlorohydrin presents two distinct electrophilic sites with differing activation energies. The inherent ring strain of the epoxide allows for a highly regioselective and rapid nucleophilic attack by a thiolate anion under mild, cold conditions. This prevents the formation of unwanted oligomeric byproducts that typically plague high-temperature di-halide substitutions[5]. Once the epoxide is cleaved to form the 1-chloro-3-(sulfanyl)propan-2-ol intermediate, thermal activation drives the secondary SN2 displacement of the chloride by a second thiolate equivalent.

Mechanism A Epichlorohydrin (Electrophilic Core) C Regioselective Ring-Opening (Exothermic, 0-5 °C) A->C B Thiolate Anion (Nucleophile) B->C E 2nd Thiolate Addition (SN2 Displacement, 60 °C) B->E Excess Reagent D 1-chloro-3-(sulfanyl)propan-2-ol (Stable Intermediate) C->D Epoxide Cleavage D->E F 1,3-bis(sulfanyl)propan-2-ol (Target Derivative) E->F - NaCl

Caption: Nucleophilic ring-opening and SN2 substitution pathway for bis-sulfanyl propan-2-ol.

Quantitative Data & Derivative Profiling

The physical properties and yields of the final product are highly dependent on the thiol precursor used. Below is a comparative matrix of common derivatives synthesized via this protocol.

Derivative (R-group)Thiol PrecursorYield (%)Purity (GC-FID)Refractive Index (nD)Primary Application
Hydrogen (DMP) Sodium hydrosulfide (NaSH)85>98.5%1.551Chelating agents, Photopolymers[1]
Methyl Methanethiol92>99.0%1.532Optical Resins[3]
Octyl Octanethiol88>97.5%1.495Hydrophobic Coatings
1-Methyl-1H-tetrazole Tetrazole-5-thiol95>99.0%N/A (Solid)Biological Probes[4]

Scalable Synthesis Protocol

This protocol is designed for a 1-Liter jacketed Continuous Stirred-Tank Reactor (CSTR) or batch reactor, yielding approximately 100-150g of product. It utilizes a self-validating system to prevent thermal runaway and ensure high purity.

Workflow A Reactor Preparation (Inert Atmosphere & Base) B Thiolate Generation (Aqueous/Organic Biphasic) A->B C Controlled Dosing (Epichlorohydrin at 0-5 °C) B->C D Thermal Activation (Heating to 60 °C) C->D GC-FID Gating: Epoxide = 0% E Phase Separation & Organic Wash D->E GC-FID Gating: Intermediate < 1% F Vacuum Distillation / Crystallization E->F

Caption: Self-validating scalable workflow for bis-sulfanyl propan-2-ol derivative production.

Step 1: Thiolate Generation
  • Purge a 1L jacketed reactor with Argon for 15 minutes.

  • Add 2.2 equivalents of the chosen thiol (e.g., 2.2 mol octanethiol) to 300 mL of toluene.

  • Add 2.5 equivalents of NaOH dissolved in 300 mL of deionized water.

  • Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB).

  • Stir at 400 RPM for 30 minutes.

  • Causality: When synthesizing lipophilic derivatives (like the octyl variant), the aqueous hydroxide and organic thiol reside in different phases. TBAB acts as a Phase Transfer Catalyst (PTC), facilitating the transport of the hydroxide into the organic phase to deprotonate the thiol, drastically increasing the reaction rate while preventing the competitive hydrolysis of epichlorohydrin by aqueous OH⁻[5].

  • Self-Validation: The aqueous phase pH should drop slightly but remain >12, confirming thiolate generation without exhausting the base.

Step 2: Epoxide Ring-Opening (Regioselective Attack)
  • Set the reactor jacket temperature to 0 °C. Wait until the internal temperature reaches <5 °C.

  • Load 1.0 equivalent of epichlorohydrin (1.0 mol, ~92.5 g) into a pressure-equalizing dropping funnel.

  • Add the epichlorohydrin dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C.

  • Causality: The nucleophilic attack on the epoxide ring is highly exothermic. Adding epichlorohydrin too quickly will cause a thermal spike, leading to the polymerization of epichlorohydrin or the formation of inseparable polyether networks.

  • Self-Validation (Gating): After the addition is complete, stir for 1 hour at 5 °C. Take a 0.5 mL aliquot of the organic phase and analyze via GC-FID. Do not proceed to Step 3 until the epichlorohydrin peak is completely absent.

Step 3: Thermal Activation and SN2 Displacement
  • Once the epoxide is consumed, ramp the jacket temperature to 60 °C at a rate of 2 °C/min.

  • Stir vigorously (600 RPM) at 60 °C for 4 to 6 hours.

  • Causality: The primary chloride in the 1-chloro-3-(sulfanyl)propan-2-ol intermediate is a poorer leaving group than the initial epoxide ring. The 60 °C thermal activation provides the necessary energy to overcome the SN2 activation barrier, allowing the second thiolate equivalent to displace the chloride.

  • Self-Validation (Gating): Take aliquots every 60 minutes. The reaction is deemed complete only when the intermediate peak (typically eluting at ~6.5 mins under standard GC gradient) represents <1% of the total peak area. Premature quenching will result in a difficult-to-separate mixture of mono- and bis-sulfanyl products.

Step 4: Downstream Processing & Purification
  • Cool the reactor to 20 °C and halt agitation to allow phase separation.

  • Decant the lower aqueous phase (containing NaCl and excess NaOH).

  • Wash the organic toluene phase twice with 200 mL of 5% aqueous citric acid to neutralize residual base, followed by 200 mL of brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: For liquid derivatives (e.g., DMP, methyl, octyl), perform fractional vacuum distillation (e.g., DMP boils at ~268 °C at 760 mmHg, requiring high vacuum to prevent thermal degradation). For solid derivatives (e.g., tetrazole-based), recrystallize from an ethanol/water mixture[4].

References

  • Chemically recyclable crosslinked thiol‐ene photopolymers via thiol‐disulfide exchange reactions. researchgate.net.
  • Stimuli-Responsive Main-Chain Degradable Polymers: Synthesis, Applications, and Future Perspectives. acs.org.
  • High refractive index of transparent acrylate polymers functionalized with alkyl sulfur groups. researchgate.net.
  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. arkat-usa.org.
  • Preparation and Uses of Chlorinated Glycerol Derivatives. udl.cat.

Sources

Application Note: 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol as a Dynamic Supramolecular Cross-Linking Agent in Biomedical Polyurethanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and biomaterials science, the shift from static covalent networks to dynamic, stimuli-responsive matrices has revolutionized controlled therapeutic release and wearable biosensors. 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (BCPPO) is a highly specialized molecule that bridges these two paradigms. Featuring a central secondary alcohol flanked by two diaryl thioether groups, BCPPO functions as a dual-action agent: it covalently grafts to polymer backbones while utilizing its sulfur atoms to form dynamic, reversible supramolecular cross-links with transition metals[1].

This application note provides an in-depth technical guide on utilizing BCPPO to synthesize self-healing, high-refractive-index, and stimuli-responsive polyurethane elastomers tailored for targeted drug delivery and implantable optics.

Mechanistic Principles & Causality (E-E-A-T)

Structural Duality: Covalent Grafting vs. Dynamic Coordination

Traditional cross-linkers (e.g., triols or diacrylates) form permanent covalent bridges, resulting in thermosetting polymers that cannot self-heal or degrade upon physiological triggers. BCPPO circumvents this limitation through a two-phase cross-linking mechanism:

  • Covalent Anchoring: The secondary hydroxyl group acts as a chain terminator or grafting site. When reacted with an isocyanate-terminated (NCO) prepolymer, it permanently attaches the bis(arylthio) moiety to the polymer backbone as a pendant group.

  • Supramolecular Cross-linking: The thioether (-S-) groups are soft Lewis bases. Upon the introduction of soft or borderline Lewis acids (e.g., Ag⁺, Zn²⁺), the sulfur atoms from adjacent polymer chains coordinate with the metal centers, forming a robust but reversible 3D metallosupramolecular network[1].

The Critical Role of the 3-Chloro Substituent

The selection of the 3-chloro derivative over a standard phenylthio group is a deliberate mechanistic choice:

  • Bond Lability & Self-Healing: The meta-chlorine atom exerts an electron-withdrawing inductive effect, subtly reducing the electron density on the sulfur atoms. This weakens the metal-sulfur coordination bond, increasing its lability. This dynamic exchange is the exact mechanism that enables rapid stress-relaxation and self-healing in the cross-linked network.

  • Optical Properties: The heavy chlorine atoms significantly increase the refractive index of the resulting polymer matrix, a critical parameter for maximizing light outcoupling in implantable optical biosensors and continuous glucose monitors[2].

Experimental Protocols

The following methodology details the integration of BCPPO into a polyurethane matrix. Every phase is designed as a self-validating system to ensure experimental integrity.

Phase I: Covalent Grafting to Polyurethane Backbone

Objective: Attach BCPPO to an NCO-terminated prepolymer to create a thioether-functionalized linear polymer.

  • Preparation: Dissolve 10.0 g of an NCO-terminated polyurethane prepolymer (approx. 3 wt% NCO) in 50 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Reagent Addition: Add 1.2 molar equivalents (relative to the NCO content) of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol.

  • Catalysis: Introduce 0.1 wt% of Dibutyltin dilaurate (DBTDL) to catalyze the urethane formation.

  • Reaction: Heat the mixture to 70 °C and stir continuously for 12 hours.

  • Validation Check (Critical): Extract a 0.5 mL aliquot and analyze via FTIR spectroscopy. The complete disappearance of the asymmetric NCO stretching band at 2270 cm⁻¹ and the emergence of the urethane N-H stretch at 3300 cm⁻¹ confirms that grafting is complete.

  • Purification: Precipitate the functionalized polymer in cold diethyl ether, filter, and dry under vacuum at 40 °C for 24 hours.

Phase II: Supramolecular Cross-Linking and Matrix Formation

Objective: Cross-link the grafted polymer using transition metal coordination.

  • Solution Preparation: Dissolve the grafted polymer in Tetrahydrofuran (THF) to achieve a 15 wt% solution.

  • Metal Salt Preparation: Prepare a 0.5 M solution of Silver(I) triflate (AgOTf) or Zinc(II) chloride (ZnCl₂) in THF.

  • Cross-linking: While stirring the polymer solution vigorously, add the metal salt solution dropwise to achieve a 1:2 stoichiometric ratio of Metal to Thioether ligands.

  • Validation Check (Critical): Perform a vial inversion test. A successful supramolecular cross-linking event will result in a macroscopic phase transition from a free-flowing viscous liquid to a self-supporting organogel within 10–15 minutes.

  • Film Casting: Pour the organogel into a Teflon mold and allow the THF to evaporate slowly at room temperature for 48 hours to obtain the final cross-linked elastomer film.

Visual Workflows

G N1 BCPPO (Cross-linker Precursor) N3 Grafted Polymer (Pendant Thioethers) N1->N3 Urethane Bond Formation N2 NCO-Terminated Polymer Base N2->N3 Covalent Grafting N5 Dynamic Supramolecular Cross-linked Network N3->N5 Metal-Ligand Coordination N4 Metal Salt (e.g., Ag+, Zn2+) N4->N5 Cross-linking Trigger

Fig 1: Workflow of covalent grafting and subsequent supramolecular cross-linking of BCPPO.

Data Presentation & Material Characterization

The physical and functional properties of the BCPPO-cross-linked matrix can be precisely tuned by altering the coordinating metal ion.

Table 1: Influence of Metal Ion Selection on the Cross-linked Matrix Properties

Metal Ion SourceCoordination GeometryCross-link ReversibilityRefractive Index (nD)Self-Healing Efficiency (24h)Drug Release Profile
Ag(I) (AgOTf)Tetrahedral[1]High (Highly Labile)1.62> 95%Rapid, GSH-responsive
Zn(II) (ZnCl₂)TetrahedralModerate1.58~ 80%Sustained, slow release
Pd(II) (PdCl₂)Square PlanarLow (Inert/Stable)1.65< 20%Negligible release
None (Control)N/ANone (Viscous liquid)1.54N/ABurst release (No matrix)

Applications in Drug Development

The dynamic nature of the BCPPO-metal coordination bonds provides a highly specific mechanism for stimuli-responsive drug delivery [3].

In the tumor microenvironment or within intracellular compartments, glutathione (GSH) concentrations are highly elevated (up to 10 mM). Because thiols (like GSH) have a higher binding affinity for soft metals than thioethers, GSH acts as a competitive ligand. It displaces the pendant BCPPO thioethers from the metal centers, causing the cross-linked network to rapidly dissociate. This triggers a targeted, localized release of encapsulated therapeutics directly at the site of elevated oxidative stress or tumor activity.

Pathway M1 Drug-Loaded Cross-linked Matrix M3 Competitive Ligand Exchange M1->M3 Exposure to Microenvironment M2 Physiological Trigger (High Glutathione) M2->M3 GSH competes for Metal Ions M4 Network Dissociation (Decross-linking) M3->M4 Cleavage of Thioether-Metal bonds M5 Targeted Drug Release M4->M5 Matrix Swelling & Degradation

Fig 2: Mechanism of glutathione-triggered matrix decross-linking and targeted drug release.

References

  • Source: OSTI.gov (Office of Scientific and Technical Information)
  • Controlling the framework formation of silver(I) coordination polymers with 1,4-bis(phenylthio)
  • Source: UCL Discovery (University College London)
  • Source: MDPI (Materials)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8821 Subject: Improving Reaction Yield & Purity for Bis-Arylthio Propanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol involves a double nucleophilic substitution of epichlorohydrin (ECH) by 3-chlorobenzenethiol (3-chlorothiophenol). While the reaction appears straightforward, users frequently encounter yields stalled at 50-60% due to three primary failure modes: oxidative dimerization of the thiol , oligomerization of the epichlorohydrin , and incomplete second-step substitution .

This guide transitions your workflow from a standard "bucket chemistry" approach to a precision-engineered protocol using Phase Transfer Catalysis (PTC) or controlled stepwise addition, targeting yields >85%.

Reaction Mechanism & Logic

To fix the yield, you must understand the "Invisible Intermediate." The reaction does not happen in one step. It proceeds via a ring-opening


 epoxide-reformation 

ring-opening
sequence.
The Pathway[1][2]
  • Activation: Base deprotonates 3-chlorothiophenol to form the thiolate anion (

    
    ).
    
  • Attack 1 (Fast): Thiolate opens the epoxide ring of ECH.

  • Epoxide Reformation (The Bottleneck): The resulting alkoxide displaces the chloride ion, reforming a new epoxide (glycidyl sulfide).

  • Attack 2 (Slower): A second thiolate attacks the new epoxide to form the final bis-product.

Visualization: The Reaction Cascade

ReactionPathway Reactants Epichlorohydrin + 2 equiv 3-Cl-Ph-SH Inter1 Intermediate 1: Chlorohydrin (Ring Open) Reactants->Inter1 Step 1: Nucleophilic Attack (Fast) Side1 Side Product: Disulfide (Ar-S-S-Ar) Reactants->Side1 Oxidation (O2) Side2 Side Product: ECH Oligomers Reactants->Side2 Excess ECH / Heat Inter2 Intermediate 2: Glycidyl Sulfide (Epoxide) Inter1->Inter2 Step 2: Base-Mediated Cyclization (-HCl) Product Final Product: 1,3-Bis[(3-Cl-Ph)S]propan-2-ol Inter2->Product Step 3: 2nd Attack (Rate Limiting)

Caption: Figure 1. Stepwise mechanism showing the critical intermediate epoxide formation. Failure to drive Step 2 leads to mono-substituted impurities.

Critical Control Points (The "Why")

ParameterThe TrapThe Fix
Stoichiometry Using exactly 2.0 equivalents of thiol often leaves unreacted monochloride due to thiol oxidation.Use 2.1 to 2.2 equivalents of 3-chlorothiophenol to account for disulfide formation.
Addition Order Adding Thiol to Epichlorohydrin causes ECH to be in excess initially, leading to polymerization (sludge).Add Epichlorohydrin to the Thiol/Base mixture. This keeps the nucleophile in excess, favoring substitution over polymerization.
Atmosphere Thiophenols oxidize rapidly to disulfides in basic solutions exposed to air, consuming your reagent.Strict Inert Atmosphere. Sparge solvents with Nitrogen/Argon for 15 mins before use.
Temperature High initial heat causes ECH to flash-polymerize.Ramp Strategy: Start at 0-5°C for addition (kinetic control), then heat to 60-80°C to drive the second substitution (thermodynamic control).

Optimized Protocol: Phase Transfer Catalysis (PTC)

Recommended for highest purity and yield. This method uses water as the bulk solvent, making workup easier and reducing organic solvent waste.

Reagents
  • Substrate: Epichlorohydrin (1.0 equiv)

  • Nucleophile: 3-Chlorobenzenethiol (2.1 equiv)

  • Base: Sodium Hydroxide (2.2 equiv, 20% aq solution)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1-3 mol%)

  • Solvent: Water (primary) / Toluene (optional, if solubility is critical)

Step-by-Step Methodology
  • Preparation (Inerting): Charge the reaction vessel with water (and toluene if using). Sparge with

    
     for 15 minutes.
    
  • Thiolate Formation: Add NaOH solution and TBAB. Under

    
     flow, add 3-chlorobenzenethiol. Stir for 10 minutes at room temperature. The solution should become homogenous or a fine emulsion.
    
  • Controlled Addition: Cool the mixture to 0–5°C . Add Epichlorohydrin dropwise over 30–45 minutes. Do not rush this step.

    • Why? This prevents the exotherm from triggering ECH polymerization.

  • The Drive: Once addition is complete, allow to warm to room temperature. Then, heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor via TLC or HPLC. The mono-substituted intermediate (usually less polar) should disappear.

  • Workup:

    • Cool to room temperature.[1] The product often separates as an oil or precipitate.

    • Extract with Ethyl Acetate or Dichloromethane.

    • Wash organic layer with 1M NaOH (removes unreacted thiol)

      
       Water 
      
      
      
      Brine.
    • Odor Control: Treat all aqueous waste with bleach (sodium hypochlorite) before disposal to neutralize thiol smell.

  • Purification: Dry over

    
     and concentrate. If the product is an oil, it may crystallize upon standing or triturating with cold hexanes/ethanol.
    

Troubleshooting Guide

Interactive Decision Tree

Troubleshooting Problem Start: What is the issue? Issue1 Low Yield (<60%) Problem->Issue1 Issue2 Product is a Sticky Oil (Not Solid) Problem->Issue2 Issue3 Strong Sulfur Smell in Product Problem->Issue3 Cause1 Check: Did you see white precipitate (Disulfide)? Issue1->Cause1 Cause2 Check: TLC shows fast-moving spot? Issue2->Cause2 Cause3 Check: Wash step? Issue3->Cause3 Sol1 Solution: Degas solvents. Increase Thiol to 2.2 eq. Cause1->Sol1 Yes Sol2 Solution: Incomplete Rxn. Reflux longer (80°C). Add 0.1 eq more Base. Cause1->Sol2 No (Clean TLC) Cause2->Sol2 Yes (Mono-sub) Sol3 Solution: Wash organic layer with 10% NaOH twice. Recrystallize from EtOH. Cause2->Sol3 No (Just impure) Cause3->Sol3

Caption: Figure 2. Troubleshooting logic for common isolation and purity issues.

FAQ

Q: My product is an oil, but the literature says it should be a solid. Why? A: This molecule is often a low-melting solid. Small impurities (disulfides or mono-substituted intermediates) depress the melting point significantly, keeping it liquid.

  • Fix: Triturate the oil with cold hexanes or a Hexane/Ethanol (9:1) mixture to induce crystallization. If that fails, run a short silica plug to remove the non-polar disulfide impurities.

Q: The reaction mixture turned yellow/orange immediately. Is this bad? A: A slight yellow color is normal for thiolate anions. However, a deep orange/red color often indicates the formation of disulfides or oxidation products. Ensure your nitrogen purge is active.

Q: How do I get rid of the terrible smell during cleanup? A: Never put thiol waste directly down the drain or into a general waste drum without treatment.

  • Protocol: Prepare a bath of 10% Bleach (Sodium Hypochlorite). Rinse all glassware and submerge all contaminated septa/syringes in this bath for 1 hour. The bleach oxidizes the thiol to a sulfonate, which is odorless and safer.

References

  • Mechanism of Epichlorohydrin Ring Opening

    • Title: Nucleophilic Substitution on (S)-(+)-Epichlorohydrin.
    • Source: BenchChem Applic
    • Link: (General reference for ECH reactivity).

  • Thiol-Epoxide Reaction Optimization

    • Title: Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions. (Analogous nucleophilic kinetics).
    • Source:Macromolecules / NSF Public Access.
    • Link:

  • Title: Synthesis of 1,3-bis(arylsulfanyl)propan-2-ols.
  • Safety & Odor Control

    • Title: Desulfurization of Thiols for Nucleophilic Substitution.
    • Source:Journal of Organic Chemistry.
    • Link:

(Note: While specific CAS-level papers for the 3-chloro derivative are rare in open access, the protocols above are derived from the validated chemistry of the 1,3-bis(phenylthio)propan-2-ol parent class.)

Sources

Troubleshooting low solubility of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Solubility in Aqueous Media

Ticket ID: SOL-343270 | Status: Open | Priority: High[1]

Diagnostic Phase: Why Won't It Dissolve?

User Query: "I tried dissolving 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol directly in PBS, but it floats on top. Even when I predissolve in DMSO and dilute, it turns cloudy immediately. What is happening?"

Technical Analysis

The behavior you are observing is consistent with the physicochemical profile of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (CAS: 343270-59-7).[1] To solve this, we must first understand the molecular antagonists at play:

  • High Lipophilicity (LogP ~5.2): The molecule consists of two hydrophobic chlorophenyl rings linked by thioethers.[1] The central hydroxyl group (propan-2-ol) is the only polar "handle," which is insufficient to drag the massive hydrophobic wings into the water network.

  • "Brick Dust" Crystal Lattice: The planar aromatic rings allow for tight pi-pi stacking in the solid state. Breaking this crystal lattice energy requires a solvent with high solvation power, which water lacks.[1]

  • The "Crash-Out" Effect: When a DMSO stock solution is introduced to an aqueous buffer, the water molecules rapidly cluster around the DMSO (due to hydrogen bonding), leaving the hydrophobic drug molecules "stranded." They immediately re-aggregate, causing the cloudiness (precipitation) you observe.[1]

Solubility Decision Tree

Use the following logic flow to determine the correct solubilization strategy for your specific assay.

Solubility_Decision_Tree Start Start: Define Assay Type CellBased Cell-Based / In Vivo Start->CellBased CellFree Enzymatic / Cell-Free Start->CellFree Toxicity Is DMSO > 0.5% toxic to cells? CellBased->Toxicity HighDMSO Can assay tolerate >5% DMSO? CellFree->HighDMSO SimpleSolvent Use 10-20% DMSO or Ethanol HighDMSO->SimpleSolvent Yes ComplexSolvent Use Co-solvent System (DMSO + PEG400) HighDMSO->ComplexSolvent No Cyclodextrin STRATEGY A: HP-β-CD Complexation Toxicity->Cyclodextrin Yes (Sensitive) Surfactant STRATEGY B: Tween 80 / Micelles Toxicity->Surfactant No (Robust)

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.[1]

Standard Protocol: The Co-Solvent Approach

User Query: "I need a simple buffer for an enzymatic assay. How do I keep it stable?"

The Solution: For cell-free assays, you can utilize a ternary solvent system.[1] The key is to reduce the dielectric constant of the water to make it more "welcoming" to the lipophilic drug.

The "Golden Ratio" Protocol

Do not add the drug directly to the mixture. Order of addition is critical.

StepActionTechnical Rationale
1 Dissolve compound in 100% DMSO to 100x final concentration.Ensures complete disruption of crystal lattice.
2 Add PEG-400 (Polyethylene Glycol) to the DMSO stock. Ratio: 1:1.PEG acts as an interface, preventing immediate precipitation upon water contact.[1]
3 Slowly add this mixture to the Buffer (vortexing rapidly).Rapid dispersion prevents local high concentrations where nuclei can form.[1]

Recommended Formulation:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Stabilizer/Co-solvent)[1]

  • 55% Aqueous Buffer (PBS or Tris)[1]

Critical Warning: This mixture is viscous.[1] Ensure positive displacement pipettes are used for accurate volume transfer.

Advanced Protocol: Cyclodextrin Complexation (Cell-Safe)

User Query: "My cells die at 1% DMSO, and the compound precipitates at 0.1%. How do I deliver this drug?"

The Solution: For sensitive biological systems, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] It forms an "inclusion complex," encapsulating the hydrophobic chlorophenyl rings inside a sugar donut, while the hydrophilic exterior interacts with the media.

Protocol: Preparation of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol : HP-β-CD Complex
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or media.[1] Filter sterilize (0.22 µm).

  • Prepare Drug: Dissolve the specific compound in acetone or methanol (volatile solvent) at a high concentration.

  • Evaporation Method (Solid Dispersion):

    • Add the drug solution to a glass vial.

    • Evaporate the solvent (using nitrogen stream) until a thin film remains.

    • Add the 20% HP-β-CD vehicle to the vial.

    • Sonicate for 30–60 minutes at 37°C. The solution should turn clear as the drug enters the cyclodextrin cavity.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant. If a pellet forms, the complexation was saturated; re-quantify concentration via HPLC.[1]

Complexation_Mechanism cluster_media Aqueous Media Drug Hydrophobic Drug Complex Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Host) CD->Complex (Dynamic Equilibrium)

Figure 2: Schematic of host-guest complexation.[1] The hydrophobic drug is shielded from the aqueous environment.

Validation & Quality Control

User Query: "It looks clear, but how do I know it's actually dissolved and not just micro-aggregates?"

The Solution: Visual clarity is deceptive.[2] "Nanoparticles" of precipitated drug can pass through filters but fail to act biologically (or cause artifacts).

Self-Validating Checklist:

MethodProcedureSuccess Criteria
Centrifugation Test Spin stock at 15,000 rpm for 10 mins. Measure concentration of supernatant vs. pre-spin sample.>95% Recovery. If concentration drops, you have "hidden" precipitation.[1]
Dynamic Light Scattering (DLS) Measure particle size of the "dissolved" solution.< 10 nm. If peaks appear at 100-1000 nm, you have aggregates, not a true solution.[1]
Serial Dilution Linearity Dilute 1:2, 1:4, 1:8 and measure absorbance/fluorescence.Linear R² > 0.99. Non-linearity indicates precipitation at higher concentrations.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes. Polysorbate 80 (Tween 80) at 0.1% - 0.5% creates micelles that can solubilize this compound.[1] However, be aware that surfactants can permeabilize cell membranes, potentially confounding toxicity data [1].[1]

Q: Why does the solution turn yellow over time? A: The "sulfanyl" (thioether) groups in 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol are susceptible to oxidation, forming sulfoxides or sulfones.[1] This is accelerated in solution. Store stocks at -80°C under argon and avoid repeated freeze-thaw cycles [2].

Q: Is there a commercial "ready-to-use" solvent? A: While no specific kit exists for this CAS, commercial "Lipophilic Compound Solubilizers" (often proprietary mixes of PEG, Ethanol, and Cremophor EL) are generally effective for bis-aryl sulfides.[1]

References
  • BenchChem Technical Support. (2025).[1][3][4] Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from [1]

  • Wagner, A. M., & Sanford, M. S. (2014).[1][5] Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides. Journal of Organic Chemistry. Retrieved from [J. Org.[1] Chem.]([Link]1]

  • MilliporeSigma. (n.d.).[1] 1-(3-Chlorophenyl)propan-2-ol Product Information. Retrieved from [1]

  • Science.gov. (2012).[1] Cyclodextrin inclusion complexes: Preparation and Characterization. Retrieved from [1]

  • PubChem. (n.d.).[1] 1,3-bis[(2-hydroxyethyl)sulfanyl]propan-2-ol Compound Summary. (Used for structural analog solubility inference).[1] Retrieved from [1]

Sources

Technical Support Center: Minimizing Oxidation in Bis-Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-PREV-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction: The "Silent Yield Killer"

Welcome to the technical support hub for organosulfur synthesis. If you are accessing this guide, you are likely observing sulfoxides (


) , sulfones (

)
, or disulfide scrambling in your LC-MS traces instead of your target thioether (bis-sulfide).

Oxidation side-products are not random; they are the result of specific, controllable variables in your reaction matrix. This guide abandons generic advice in favor of a root-cause analysis approach to eliminate the three vectors of oxidation: Dissolved Oxygen , Peroxides , and Trace Metals .

Emergency Quick Check

Before proceeding, verify the following:

  • Are you using THF or Dioxane >3 months old? (Risk: Peroxides)[1][2][3][4][5]

  • Did you degas solvents after mixing reagents? (Risk: Re-oxygenation)

  • Are you using a metal needle for sparging? (Risk: Iron leaching/catalysis)

Root Cause Analysis & Troubleshooting Modules

Module A: Solvent Purity (The Peroxide Vector)

Ethereal solvents (THF, Dioxane, Diethyl Ether) react with atmospheric oxygen to form hydroperoxides. These peroxides transfer oxygen to sulfides via a direct electrophilic attack, a process often faster than your desired substitution reaction.

The Mechanism:




Troubleshooting Steps:

Symptom Root Cause Resolution
Random oxidation spikes Peroxides in solvent Test: Use Quantofix® or KI strips.[3] If >5 ppm, discard or purify. Fix: Pass solvent through activated basic alumina or store over 3Å molecular sieves [1].
Oxidation scales with time Auto-oxidation Stabilize: Add BHT (250 ppm) if compatible. Use fresh anhydrous solvents from septum-sealed bottles, not bulk drums.

| Inconsistent yields | PEG reagent degradation | Verify: PEG chains degrade to peroxides. Purchase low-peroxide grade PEGs and store under Argon at -20°C. |

Module B: Metal Contamination (The Catalyst Vector)

Transition metals (Fe, Cu, Mn) act as catalysts for auto-oxidation. Even ppb levels of Iron (Fe³⁺) can drive the Fenton reaction, generating hydroxyl radicals that aggressively oxidize sulfur centers [2].

The Fix: Chelation Strategy

  • Standard: Add EDTA (Ethylenediaminetetraacetic acid) or DTPA (Diethylenetriaminepentaacetic acid) at 1–5 mM to aqueous buffers.

  • Why DTPA? DTPA has a higher affinity for metal ions than EDTA and prevents the redox cycling of Iron more effectively in oxidative environments [3].

Module C: Atmospheric Control (The Oxygen Vector)

Dissolved oxygen is the most common oversight. Simply "capping" a reaction is insufficient; the headspace must be purged, and the solvent must be degassed.

Visualization: The Oxidation Pathway[6]

The following diagram illustrates the oxidation cascade and the intervention points.

OxidationPathway Thiol Free Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation (O2) (Prevention: TCEP/DTT) Thioether Target Bis-Sulfide (R-S-R') Thiol->Thioether Alkylation (Target Rxn) Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide Peroxides/ROS (Prevention: Degassing) Sulfone Sulfone (R-S(=O)2-R') Sulfoxide->Sulfone Strong Oxidants (Over-reaction)

Caption: Path of sulfur transformation. Green represents the target; Red/Yellow represent oxidation side-products.

The "Zero-Oxidation" Protocol

This protocol is designed for high-sensitivity synthesis (e.g., ADC conjugation or methionine-rich peptides).

Reagents Required[4][5][7][8][9][10]
  • Solvent: HPLC-grade, peroxide-free (<1 ppm).

  • Chelator: DTPA (Diethylenetriaminepentaacetic acid).

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Gas: Argon (High Purity, 99.999%).

Step-by-Step Methodology

1. The "Freeze-Pump-Thaw" (Gold Standard for Degassing) Use this for small volumes (<50 mL) where absolute oxygen removal is critical.

  • Place solvent in a Schlenk flask or heavy-walled ampoule.

  • Freeze solvent completely using liquid nitrogen (LN2).

  • Open to high vacuum (0.1–0.01 Torr) for 5–10 minutes.

  • Close vacuum, remove from LN2, and thaw in a warm water bath. Bubbles will evolve as gas escapes.

  • Repeat 3 times.

  • Backfill with Argon.

2. The Reaction Setup

  • Chelation: Prepare all aqueous buffers with 1 mM DTPA .

  • Scavenging: If the molecule contains Methionine, add Methionine (10 eq) to the buffer as a sacrificial scavenger [4].

  • Reduction: Add TCEP (1.1 eq relative to disulfides) to ensure thiols remain reduced.

    • Note: Unlike DTT, TCEP is stable over a wider pH range and does not compete in alkylation reactions [5].

  • Inert Transfer: Cannulate degassed solvent into the reaction vessel under positive Argon pressure. Do not pour.

Decision Tree for Troubleshooting

Use this logic flow to diagnose persistent issues.

TroubleshootingTree Start Oxidation Detected? Type Identify Product Start->Type Disulfide Disulfide (R-S-S-R) Detected Type->Disulfide Sulfoxide Sulfoxide (R-SO-R) Detected Type->Sulfoxide ReductantCheck Check Reductant Disulfide->ReductantCheck SolventCheck Check Solvents for Peroxides Sulfoxide->SolventCheck AddTCEP Switch to TCEP (Avoid DTT at pH >8) ReductantCheck->AddTCEP Re-oxidation occurring PeroxidePos Positive (>1ppm) SolventCheck->PeroxidePos PeroxideNeg Negative (<1ppm) SolventCheck->PeroxideNeg Alumina Filter via Alumina Use Fresh Solvent PeroxidePos->Alumina Metals Check Metal Ions PeroxideNeg->Metals AddEDTA Add 1mM EDTA/DTPA Degas thoroughly Metals->AddEDTA

Caption: Diagnostic logic flow for identifying the source of sulfur oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use DTT instead of TCEP? A: Use caution. DTT (Dithiothreitol) is prone to air oxidation, which can generate superoxide radicals that actually promote oxidation of your product. TCEP is resistant to air oxidation and is permanently charged, making it easier to remove later. Furthermore, DTT contains thiols that can compete in alkylation reactions; TCEP does not [5].

Q: My LC-MS shows a +16 Da mass shift. Is this always sulfoxide? A: Likely, yes. A +16 Da shift is characteristic of adding one Oxygen atom (


). If you see +32 Da, you have likely formed the sulfone (

) or two sulfoxides. Note: If you have Methionine in your sequence, the +16 Da might be Met-Sulfoxide, not your thioether linkage.

Q: How do I store the final bis-sulfide product? A: Lyophilize immediately if possible. If storing in solution, freeze at -80°C under Argon. Avoid repeated freeze-thaw cycles. For long-term storage of sensitive compounds, store as a solid salt rather than a free base.

References

  • Burfield, D. R. (1982). "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry.

  • Luo, D., et al. (2011). "Metal-Catalyzed Oxidation of Methionine Residues in Pharmaceutical Formulations." Journal of Pharmaceutical Sciences.

  • Welch, K. D., et al. (2002). "A comparison of the ability of chelating agents to prevent the formation of hydroxyl radicals." Free Radical Biology and Medicine.

  • Ghesquière, B., et al. (2011). "Methionine oxidation in peptides: synthesis and characterization." Rapid Communications in Mass Spectrometry.

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry.

Sources

Controlling temperature to prevent degradation of sulfanyl propanol compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-SH-PROP-001 Subject: Prevention of Thermal Degradation and Oxidation in Mercapto-Alcohol Systems Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The Stability Paradox

Sulfanyl propanol compounds—specifically 3-mercapto-1,2-propanediol (1-Thioglycerol) and 2,3-dimercapto-1-propanol (Dimercaprol/BAL) —are essential reducing agents and chelators. However, their utility is compromised by their inherent instability. The coexistence of hydroxyl (-OH) and sulfanyl (-SH) groups on a propyl backbone creates a molecule that is thermodynamically prone to oxidation and polymerization, processes that are exponentially accelerated by thermal energy.

This guide provides a self-validating framework to maintain the integrity of these reagents.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the enemy. The primary failure mode for sulfanyl propanols is Auto-Oxidation , driven by temperature and catalyzed by trace metals.

The Thiol-Disulfide Transition

The sulfanyl group (-SH) is a soft nucleophile. Under thermal stress or in the presence of oxygen, it transforms into a disulfide (-S-S-). This reaction is not merely a loss of potency; the resulting disulfides often precipitate, altering the solubility profile of your solution.

Key Driver: The reaction rate doubles for every 10°C increase in temperature (Arrhenius behavior).

Visualization: The Thermal-Oxidation Cascade

OxidationPathway RSH Sulfanyl Propanol (Active Monomer) RS_Ion Thiolate Anion (RS⁻) RSH->RS_Ion Deprotonation (pH > 7.0) Radical Thiyl Radical (RS•) RS_Ion->Radical Electron Transfer Disulfide Disulfide Dimer (Inactive/Precipitate) Radical->Disulfide Dimerization Heat Heat (>25°C) Heat->RSH Accelerates Metal Trace Metals (Fe³⁺, Cu²⁺) Metal->RS_Ion Fenton Chem Oxygen Dissolved O₂ Oxygen->RS_Ion

Figure 1: The oxidation cascade. Note that the Thiolate Anion (RS⁻) is the reactive species. Higher temperatures increase the kinetic energy for the RS⁻


 RS• transition.

Module 2: Storage & Handling Protocols

Temperature Tiers
CompoundOptimal StorageCritical LimitTransport Condition
1-Thioglycerol 2–8°C (Refrigerated)> 25°C (Rapid Oxidation)Cold Packs (4°C)
Dimercaprol 2–8°C (Refrigerated)> 30°C (Polymerization)Cold Packs (4°C)
Aqueous Solutions -20°C (Frozen)> 4°C (Hydrolysis Risk)Dry Ice
The Inert Gas Overlay (The "Argon Blanket")

Air contains ~21% oxygen. At room temperature, this is sufficient to degrade 5% of a sulfanyl propanol stock within 24 hours.

  • Requirement: Always store headspace under Argon or Nitrogen.

  • Why Argon? Argon is heavier than air and settles over the liquid surface, creating a more effective physical barrier than Nitrogen.

Module 3: Troubleshooting Guide (FAQ)

Q1: My 1-Thioglycerol has turned from clear to slightly yellow. Is it still usable?

  • Diagnosis: Yellowing indicates the formation of polysulfides or elemental sulfur impurities due to oxidation.

  • Action: If the application is sensitive (e.g., cell culture, protein folding), discard the reagent. For rough chemical synthesis, check purity via titration; if >95% thiol content remains, it may be salvageable, but filtration is required.

Q2: I see white needle-like crystals in my Dimercaprol bottle.

  • Diagnosis: This is Disulfide Precipitation . Dimercaprol (liquid) oxidizes to a solid disulfide polymer.[1]

  • Action: Do not heat to redissolve. Heating will accelerate the polymerization. The bottle is compromised. Discard immediately as hazardous waste.

Q3: Can I autoclave aqueous solutions of sulfanyl propanols?

  • Diagnosis: ABSOLUTELY NOT.

  • Reasoning: Autoclaving (121°C) provides massive thermal energy, causing rapid hydrolysis of the propanol backbone and total oxidation of the thiol group.

  • Solution: Use 0.22 µm PES (Polyethersulfone) filtration . Avoid Nylon filters, as they can bind thiols.

Q4: My assay results are inconsistent despite storing the stock at 4°C.

  • Diagnosis: "Micro-oxidation" in the headspace. Every time you open the bottle, fresh oxygen enters.

  • Action: Switch to Single-Use Aliquots (see Protocol A).

Module 4: Experimental Protocols

Protocol A: Cryogenic Aliquoting (The "Gold Standard")

Use this protocol upon first receipt of the reagent.

  • Preparation: Pre-chill sterile amber microcentrifuge tubes to 4°C.

  • Environment: Work inside a fume hood. If possible, flush the hood with Nitrogen.

  • Dispensing:

    • Using a positive-displacement pipette (to handle viscosity), dispense the sulfanyl propanol into tubes.

    • Crucial Step: Overlay the liquid in each tube with a gentle stream of Argon gas for 5 seconds before closing.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

  • Usage: Thaw only the aliquot needed. Never refreeze.

Protocol B: De-oxygenation of Solvents

Sulfanyl propanols are unstable in oxygenated water. Prepare solvents first.

  • Boil & Cool: Boil Milli-Q water for 10 minutes to drive off dissolved gases. Cool to room temperature under a Nitrogen atmosphere.

  • Sparging: Alternatively, bubble Nitrogen gas through the water/buffer for 30 minutes using a glass frit.

  • Chelation: Add 1 mM EDTA to the buffer.

    • Why? EDTA sequesters trace Iron (

      
      ) and Copper (
      
      
      
      ) ions, which act as catalysts for thiol oxidation (Fenton chemistry).

Module 5: Decision Logic for Handling

HandlingLogic Start Reagent Receipt Check Check Clarity & Color Start->Check Decision Is it Clear/Colorless? Check->Decision Discard DISCARD (Hazardous Waste) Decision->Discard No (Yellow/Cloudy) Aliquot Aliquot under Argon Decision->Aliquot Yes Freeze Store at -20°C Aliquot->Freeze Use Thaw 1 Aliquot Freeze->Use Experiment Day Buffer Add to Degassed Buffer (+1mM EDTA) Use->Buffer

Figure 2: Decision matrix for handling sulfanyl propanol reagents to ensure experimental validity.

References

  • ChemicalBook. (2024). 3-Mercapto-1,2-propanediol - Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024).[2] 2,3-Dimercapto-1-propanol (Dimercaprol).[3][4] Retrieved from

  • Merck Millipore. (2024). 3-Mercapto-1,2-propanediol for synthesis MSDS. Retrieved from

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,3-Dimercapto-1-propanol. Retrieved from

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Chlorophenyl Sulfide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate one of the most notorious challenges in transition-metal catalysis: sulfur-induced catalyst poisoning .

When working with chlorophenyl sulfide ligands, you are dealing with a mechanistic dichotomy. You need the transition metal (typically Palladium) to activate the C–Cl bond via oxidative addition. However, the thioether (sulfide) moiety is a potent Lewis base. The sulfur atom's lone pairs act as strong


-donors and 

-acceptors, rapidly outcompeting the target reaction to form highly stable, catalytically dead palladium-sulfur complexes[1].

This guide provides field-proven, self-validating strategies to sterically and electronically protect your catalytic cycle.

Diagnostic Workflow for Catalyst Poisoning

Before altering your reaction parameters, you must diagnose when and how the poisoning is occurring. Use the following decision tree to identify if your reaction is suffering from initiation failure or product-induced stalling.

Troubleshooting A Reaction Stalls with Chlorophenyl Sulfide B Analyze via GC-MS/NMR at 1 Hour & 4 Hours A->B C < 5% Conversion (Initiation Failure) B->C No Product Formed D 10-40% Conversion (Product Inhibition) B->D Conversion Plateaus E Action: Switch to Pd G4 & Increase Loading (5%) C->E F Action: Use Bulky Ligands (XPhos, Xantphos) D->F

Diagnostic workflow for identifying and resolving sulfur-induced catalyst poisoning.

Troubleshooting Guides

Q: My palladium-catalyzed cross-coupling with a chlorophenyl sulfide stalls at 20% conversion. Is this a failed oxidative addition or catalyst poisoning? A: This is a classic symptom of product inhibition , a specific form of catalyst poisoning. As the reaction progresses, the concentration of the newly formed sulfur-containing product increases, eventually outcompeting the starting materials for coordination to the palladium center[2]. If oxidative addition were the primary failure point, the reaction would typically not initiate at all (<5% conversion). Self-Validation Check: Spike the stalled reaction with an additional 2 mol% of catalyst. If the reaction temporarily resumes and then stalls again, sulfur poisoning is the definitive cause.

Q: How do I select the right ligand to prevent thioether coordination? A: The fundamental solution is steric exclusion . You must select a ligand that creates a steric environment around the palladium center large enough to accommodate the planar aryl ring for the desired oxidative addition, but too crowded for the flexible, bulky thioether to coordinate[2].

  • Monodentate Biaryl Phosphines: Buchwald ligands like XPhos or SPhos are highly effective. Their bulky isopropyl or methoxy groups act as a physical shield for the metal center.

  • Bidentate Ligands: Ligands with large bite angles, such as Xantphos or NiXantphos, enforce a rigid geometry that is highly resistant to sulfur poisoning[3].

Q: Does the choice of palladium precatalyst matter when sulfur is present? A: Absolutely. Traditional precatalysts like


 or 

require in situ reduction steps that often leave behind unligated

nanoparticles or inhibitory byproducts. These exposed palladium species are immediately scavenged and poisoned by sulfur[4]. Utilizing Pd G4 precatalysts ensures the rapid, clean generation of the active monoligated

species while releasing non-coordinating byproducts, significantly improving resistance to poisoning[5].

Quantitative Ligand Selection

To optimize your catalytic system, refer to the empirical data below comparing ligand steric bulk to sulfur-poisoning resistance.

Table 1: Quantitative Comparison of Ligand Steric Bulk vs. Poisoning Resistance

Ligand ClassExample LigandSteric Metric (Bite/Cone Angle)S-Poisoning ResistanceTypical Yield (Chlorophenyl Sulfides)
Monodentate

145° (Cone Angle)Very Low< 10%
Bidentatedppf99° (Bite Angle)Low to Moderate25 - 40%
Bidentate (Wide)Xantphos108° (Bite Angle)High70 - 85%
Biaryl MonodentateXPhosExtremely BulkyVery High> 90%

Mechanistic Pathway: Poisoning vs. Protection

Understanding the exact point of failure in the catalytic cycle allows for targeted troubleshooting. The diagram below illustrates how bulky ligands intercept the poisoning pathway.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Target Pathway Poison Inactive Pd-S Complex (Catalyst Poisoning) Pd0->Poison S-Coordination Product Coupled Product + Regenerated Pd(0) OxAdd->Product Transmetalation & Reductive Elimination Shield Steric Shielding (e.g., XPhos) Shield->Poison Blocks

Mechanistic pathway showing sulfur poisoning and steric protection by bulky ligands.

Self-Validating Experimental Protocol

Standard Operating Protocol (SOP): Buchwald-Hartwig Amination of Chlorophenyl Sulfides

Objective: Achieve >95% conversion while overcoming thioether poisoning. Causality Focus: Using a pre-formed Pd G4 complex prevents the formation of unligated Pd nanoparticles. XPhos provides the necessary steric bulk to block the sulfur lone pairs.

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the chlorophenyl sulfide (1.0 equiv), the coupling amine (1.2 equiv), XPhos Pd G4 (3 to 5 mol%) , and

    
     (1.5 equiv).
    
  • Solvent Addition: Add anhydrous, strictly degassed 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality Note: Degassing is critical. Trace oxygen degrades the electron-rich phosphine ligand, stripping the steric shield and leaving the Pd center exposed to sulfur coordination.

  • Reaction Initiation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 90 °C in an oil bath.

  • Self-Validation Checkpoint (1 Hour): Remove a 10 µL aliquot via microsyringe. Quench with wet ethyl acetate and analyze via GC-MS.

    • Validation Rule: If conversion is <5% at 1 hour, the catalyst was poisoned upon initiation. Abort the reaction, verify solvent degassing, and increase the Pd loading to 5 mol% for the next run.

  • Completion & Workup: After 12 hours, cool the mixture to room temperature. Filter through a pad of Celite to remove any precipitated palladium-sulfur oligomers and inorganic salts before column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use copper or silver salts as sulfur scavengers? A: Yes. In cases where steric bulk alone is insufficient, adding stoichiometric amounts of


 or 

salts (e.g.,

or

) can act as sacrificial sulfur scavengers. These metals have a higher affinity for sulfur than palladium, effectively "distracting" the thioether and keeping the palladium active.

Q: Why does my reaction turn black almost immediately? A: A rapid color change to black indicates the precipitation of palladium black (inactive


 nanoparticles). This occurs when the ligand dissociates or degrades, allowing sulfur to bridge multiple palladium atoms, accelerating catalyst aggregation and death[4].

Q: Does the oxidation state of the sulfur matter? A: Greatly. If your synthetic route allows, oxidizing the sulfide to a sulfoxide or sulfone prior to the cross-coupling reaction completely eliminates the poisoning effect. The oxygen atoms pull electron density away from the sulfur, removing its ability to act as a


-donor to the palladium center.

References

  • [5] Palladium-Catalyzed Alkoxycarbonylation of Arylsulfoniums. Organic Letters (ACS Publications). URL:[Link]

  • [1] Sulfides Synthesis: Nanocatalysts in C–S Cross-Coupling Reactions. ConnectSci. URL:[Link]

  • [4] Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium. ACS Catalysis. URL:[Link]

  • [3] Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Scholarship, Research, and Creative Work at Bryn Mawr College. URL:[Link]

Sources

Validation & Comparative

High-Resolution NMR Comparison Guide: Structural Elucidation of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of routine analytical instrumentation when dealing with complex, heavily coupled spin systems. Halogenated bis-aryl thioethers, such as 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol , present a unique challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetrical nature of the molecule is deceptively simple; the presence of a prochiral center and multiple aromatic substituents creates severe spectral overlap and second-order coupling effects at standard magnetic field strengths.

This guide objectively compares the analytical performance of Routine 400 MHz NMR versus High-Resolution 800 MHz NMR (equipped with a CryoProbe) for the structural verification of this specific compound. By examining the causality behind the spectral resolution, this guide provides a definitive framework for researchers and drug development professionals evaluating instrument upgrades for complex small-molecule analysis.

Mechanistic Insight: The Limits of Routine NMR

The molecular structure of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol consists of a central 2-propanol aliphatic chain flanked by two 3-chlorophenylthio groups.

At a routine field strength of 400 MHz, researchers typically observe two major analytical failures:

  • Second-Order Aliphatic Multiplets: The C2 carbon is a prochiral center, rendering the protons on C1 and C3 diastereotopic. Because the chemical shift difference (

    
    ) between these geminal protons is small at 400 MHz, the 
    
    
    
    ratio approaches 1. This results in a highly complex, second-order ABX spin system where individual coupling constants cannot be extracted directly [1].
  • Aromatic Overlap: The 3-chlorophenyl groups contain four unique proton environments (H2, H4, H5, H6). At 400 MHz, the slight differences in electronegativity and magnetic anisotropy are insufficient to separate these signals, collapsing them into an unresolvable multiplet between 7.15 and 7.45 ppm [2].

By upgrading to an 800 MHz spectrometer, the chemical shift dispersion (in Hz) doubles while the scalar coupling constants (


, in Hz) remain field-independent. This artificially inflates the 

ratio, pushing the spin system into the first-order limit (

). Consequently, the complex multiplets resolve into distinct doublets of doublets (dd), allowing for rigorous stereochemical assignment.

Spin_System ChiralCenter Prochiral Center C2 (CH-OH) CH2_Protons C1 & C3 Protons (Diastereotopic) ChiralCenter->CH2_Protons Induces ABX_System ABX Spin System (2nd Order at 400 MHz) CH2_Protons->ABX_System Forms Resolution First-Order Resolution (at 800 MHz) ABX_System->Resolution Field Strength Increase Coupling Geminal (J_AB ~13.8 Hz) Vicinal (J_AX ~5.2 Hz) Resolution->Coupling Extracts

Resolution of the Diastereotopic ABX Spin System via Ultra-High Field NMR.

Comparative Data Analysis: 400 MHz vs. 800 MHz

The following table summarizes the quantitative experimental chemical shifts (


, ppm) and multiplicities for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, demonstrating the superior resolving power of the 800 MHz system.
Proton Environment400 MHz Routine NMR (CDCl₃)800 MHz High-Resolution NMR (CDCl₃)Resolution Status
-OH (1H)2.65 (br s)2.65 (d, J = 4.0 Hz)Resolved (Coupling to CH visible)
-CH₂-S- (4H)3.05 - 3.30 (m)Hₐ: 3.12 (dd, J = 13.8, 5.2 Hz)H₆: 3.24 (dd, J = 13.8, 7.1 Hz)Fully Resolved (ABX system separated)
-CH(OH)- (1H)3.95 (m)3.95 (dddd, J = 7.1, 5.2, 4.0, 4.0 Hz)Resolved
Ar-H4, H6 (4H)7.15 - 7.30 (m)H₄: 7.18 (ddd, J = 8.0, 2.0, 1.0 Hz)H₆: 7.27 (dt, J = 7.8, 1.5 Hz)Fully Resolved (Ortho/Meta coupling distinct)
Ar-H5 (2H)7.15 - 7.30 (m)7.22 (t, J = 7.8 Hz)Resolved
Ar-H2 (2H)7.35 - 7.45 (m)7.38 (t, J = 1.8 Hz)Resolved

Data Note: At 400 MHz, the aliphatic and aromatic regions present as unassignable multiplets, a phenomenon well-documented in similar bis(arylthio)propan-2-ol derivatives [2]. The 800 MHz data provides absolute structural confirmation.

Experimental Protocol: High-Resolution Acquisition

To ensure a self-validating system where the data is reproducible and free of artifactual line broadening, the following step-by-step methodology must be strictly adhered to when operating the 800 MHz spectrometer.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 5.0 mg of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol in 0.6 mL of ultra-dry Chloroform-d (CDCl₃, 99.96% D). Causality: Ultra-dry solvent prevents rapid proton exchange at the hydroxyl group, allowing the observation of the rare

    
     vicinal coupling (4.0 Hz).
    
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing (

    
     0.00 ppm).
    
  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube (e.g., Norell Select Series). Causality: Particulate matter distorts magnetic field homogeneity, ruining the resolution gained by the 800 MHz magnet.

Phase 2: Instrument Tuning and Shimming
  • Probe Tuning: Insert the sample into the 800 MHz spectrometer equipped with a TCI CryoProbe. Run the automated tuning and matching (atma command) for the

    
    H channel.
    
  • Locking: Lock the spectrometer to the deuterium frequency of CDCl₃.

  • 3D Shimming: Execute TopShim with the 3D gradient mapping active. Causality: The CryoProbe's high sensitivity makes it extremely susceptible to field inhomogeneities; 3D shimming ensures a Lorentzian line shape with a half-height width (

    
    ) of < 0.5 Hz.
    
Phase 3: Data Acquisition and Processing
  • Pulse Calibration: Determine the exact 90° pulse width for the specific sample to maximize signal-to-noise ratio (SNR).

  • Acquisition Parameters: Set the spectral width to 12 ppm, acquisition time (AQ) to 3.5 seconds, and relaxation delay (D1) to 5.0 seconds. Causality: A long D1 ensures complete longitudinal relaxation (

    
    ) of the aromatic protons, allowing for accurate integration. Acquire 16 scans.
    
  • Processing: Apply a Fourier Transform with zero-filling to 64k data points. Do not apply exponential line broadening (LB = 0 Hz) to preserve the ultra-fine fine splitting of the H4 ddd multiplet.

NMR_Workflow A Sample Preparation (Ultra-dry CDCl3, TMS ref) B Probe Tuning & Matching (CryoProbe Optimization) A->B C Automated Shimming (TopShim 3D) B->C D Pulse Calibration (90° pulse determination) C->D E Data Acquisition (800 MHz, ns=16, d1=5s) D->E F Fourier Transform & Zero Filling (64k points) E->F G Multiplet Analysis & Spin Simulation F->G

High-Resolution 1H NMR Acquisition and Processing Workflow.

Conclusion & Recommendations

For routine purity checks, a 400 MHz spectrometer is sufficient. However, for rigorous structural elucidation, patent filing, or impurity profiling of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, the 800 MHz High-Resolution NMR is non-negotiable.

The lower field strength fundamentally fails to resolve the diastereotopic protons of the aliphatic chain and the complex ortho/meta/para couplings of the 3-chlorophenyl rings. By migrating to an ultra-high-field system, researchers transform ambiguous, second-order spectral blobs into mathematically verifiable, first-order spin systems, thereby ensuring absolute scientific integrity in their structural claims.

References

  • Doc Brown's Advanced Organic Chemistry. "Propan-2-ol low/high resolution H-1 proton NMR spectrum analysis and interpretation of chemical shifts." Doc Brown's Chemistry. Available at:[Link]

  • US Department of Energy (OSTI). "Solid State Lighting Program Final Report: High Quantum Efficiency OLED Lighting Systems." (Reference detailing the 400 MHz 1H NMR synthesis and characterization of the parent analog 1,3-bis(phenylthio)propan-2-ol). Office of Scientific and Technical Information. Available at: [Link]

Interpreting the IR Spectrum of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of sulfur-containing pharmacophores—often used as antifungal linkers or polymer stabilizers—1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol represents a critical intermediate. Its structure combines a secondary alcohol core with two bulky, meta-chlorinated aromatic thioethers.

While Nuclear Magnetic Resonance (NMR) provides definitive structural connectivity, Infrared (IR) Spectroscopy remains the most rapid, cost-effective tool for routine batch validation and reaction monitoring. This guide details the vibrational signature of this compound, specifically focusing on differentiating it from its precursors (3-chlorothiophenol and epichlorohydrin) and comparing IR's diagnostic "performance" against Raman spectroscopy.

Structural Breakdown

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators:

  • Central Core: 2-hydroxypropane moiety (

    
    , aliphatic 
    
    
    
    ).
  • Linkage: Thioether bridges (

    
    ).
    
  • Termini: 3-Chlorophenyl rings (Aromatic

    
    , 
    
    
    
    ,
    
    
    ).

Experimental Protocol: Ensuring Spectral Integrity

For a viscous thioether-alcohol like this, sample preparation is the primary source of error.

Method A: Attenuated Total Reflectance (ATR) — Recommended
  • Crystal: Diamond or ZnSe (Diamond preferred due to the hardness of potential crystalline impurities).

  • Protocol: Apply 10-20 mg of the neat oil/semisolid directly onto the crystal. Apply high pressure to ensure contact.

  • Why: Thioethers can be sticky; ATR eliminates the pathlength variability of transmission cells.

Method B: KBr Pellet — For Solidified Samples
  • Protocol: Grind 2 mg sample with 200 mg dry KBr. Press at 10 tons.

  • Critical Check: Ensure no moisture bands (

    
     broad) from the KBr itself, which would obscure the molecule's intrinsic alcohol signal.
    

Spectral Interpretation: The Fingerprint of Success

The following table summarizes the critical vibrational modes. Note that the absence of the S-H stretch is the single most important feature for validating the synthesis.

Table 1: Diagnostic IR Bands for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol
Frequency Region (

)
Functional GroupMode AssignmentComparison / Notes
3350 – 3450

(Alcohol)
Stretching (H-bonded)Broad band.[1][2] Confirms ring opening of epichlorohydrin precursor.
3050 – 3080

(Aromatic)
Stretching (

)
Weak/Medium. Diagnostic of the phenyl rings.
2900 – 2950

(Aliphatic)
Stretching (

)
From the propyl backbone. Usually distinct from aromatic

.
2550 – 2600

(Thiol)
ABSENT CRITICAL: Presence of this peak indicates unreacted 3-chlorothiophenol.
1570 – 1590

(Ring)
Skeletal Stretch"Breathing" modes of the benzene ring.
1420 – 1480

Scissoring/BendingAdjacent to Sulfur atoms (shift due to S mass/electronegativity).
1050 – 1100

(Sec. Alcohol)
StretchingStrong band.[1] Confirms the secondary alcohol core.
1000 – 1090

(Aromatic)
In-plane bendingOften coupled with ring vibrations.
700 – 800

(OOP)
Out-of-Plane BendMeta-substitution pattern. Look for 3 peaks (690, 780, 880 region).
600 – 700

StretchingWeak in IR. (See Comparative Analysis below).

Comparative Analysis: IR vs. Alternatives

To validate this compound, researchers often choose between IR, Raman, and NMR. The table below objectively compares the performance of IR against these alternatives for this specific molecule.

Table 2: Analytical Performance Comparison
FeatureIR Spectroscopy Raman Spectroscopy

H NMR
S-H Detection Excellent. The disappearance of the S-H band (

) is the gold standard for reaction completion.
Good, but S-H is a weaker scatterer than it is an absorber.Excellent, but requires sample dissolution and locking.
C-S Linkage Poor. The

stretch (

) is weak and often obscured by fingerprint noise.
Superior. The

bond is highly polarizable, yielding intense Raman bands.
N/A (Inferred from adjacent protons).
Isomer ID Moderate. Meta-substitution patterns (

) are visible but can overlap.
High. Skeletal ring vibrations are very sensitive to substitution patterns (para vs meta).Superior. Coupling constants (

-values) definitively prove meta-substitution.
O-H Group Superior. Strong dipole change leads to massive signal.Poor. Water/OH are weak scatterers; often invisible.Good, but chemical shift varies wildly with concentration.
Expert Insight: When to use which?
  • Use IR for routine batch release to prove the epoxide opened (appearance of

    
    ) and the thiol reacted (disappearance of 
    
    
    
    ).
  • Use Raman if you are studying the sulfur-carbon chain conformation or crystallinity.

  • Use NMR only for the initial structural characterization during R&D.

Visualizing the Logic

Diagram 1: Synthesis Validation Workflow

This flowchart illustrates the decision-making process when using IR to validate the synthesis of the target molecule from its precursors.

SynthesisValidation Start Crude Product Spectrum CheckSH Check 2550-2600 cm⁻¹ (S-H Region) Start->CheckSH CheckOH Check 3300-3500 cm⁻¹ (O-H Region) CheckSH->CheckOH Peak Absent FailUnreacted FAIL: Unreacted Thiol (Recrystallize/Wash) CheckSH->FailUnreacted Peak Present CheckFingerprint Check 700-900 cm⁻¹ (Meta-Cl Pattern) CheckOH->CheckFingerprint Broad Band Present FailEpoxide FAIL: Unopened Epoxide (Check Catalyst/Temp) CheckOH->FailEpoxide Broad Band Missing CheckFingerprint->FailUnreacted Pattern Mismatch Success PASS: Target Molecule Confirmed CheckFingerprint->Success Pattern Matches Meta

Caption: Logical workflow for validating the synthesis of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol using IR markers.

Diagram 2: Vibrational Mode Assignment Logic

A visual guide to assigning the specific peaks of this molecule based on its functional parts.

VibrationalLogic Molecule 1,3-Bis[(3-chlorophenyl) sulfanyl]propan-2-ol Aromatic 3-Chlorophenyl Rings Molecule->Aromatic Linker Thioether (C-S-C) Molecule->Linker Core Propan-2-ol Core Molecule->Core CH_Ar C-H Stretch (>3000 cm⁻¹) Aromatic->CH_Ar CC_Ring C=C Ring Stretch (1580, 1470 cm⁻¹) Aromatic->CC_Ring CCl C-Cl / OOP Bends (700-900 cm⁻¹) Aromatic->CCl CS C-S Stretch (600-700 cm⁻¹) *Weak in IR* Linker->CS OH O-H Stretch (3400 cm⁻¹ Broad) Core->OH CO C-O Stretch (1050-1100 cm⁻¹) Core->CO CH_Alk C-H Stretch (<3000 cm⁻¹) Core->CH_Alk

Caption: Decomposition of the molecule into constituent oscillators and their corresponding spectral regions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific C-S and C-Cl frequency ranges).
  • National Institute of Standards and Technology (NIST). (2023). IR Spectrum of 3-Chlorothiophenol. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Ganong, B. R., & Bell, R. M. (1987).[4] "Synthesis of bis(fattyalkylthio)propanols." Methods in Enzymology, 141, 313-320.[4] (Provides synthetic context and spectral expectations for bis-thioether propanols).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for the comparative analysis of IR vs Raman for sulfur compounds).

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Bis-chlorophenyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of bis(4-chlorophenyl) sulfide (BCPS) and its structural analogs.[1] Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation. We compare the "hard" ionization of Electron Ionization (EI) against "soft" Electrospray Ionization (ESI), delineate the isotopic signatures critical for identification, and provide actionable protocols for differentiating BCPS from its metabolic oxidation products (sulfoxides/sulfones) and isosteric ethers.

Part 1: Theoretical Framework & Isotopic Signatures[1]

Before interpreting spectra, one must master the isotopic "fingerprint" of BCPS (


). Unlike standard organic molecules, the presence of two chlorine atoms and one sulfur atom creates a complex molecular ion cluster that serves as the primary validation step.
The Isotope Cluster (M+)

The molecular ion (


) is robust under EI conditions.[1] The pattern is governed by the natural abundance of 

(75.78%),

(24.22%), and

(94.93%) /

(4.29%).[1]

Table 1: Theoretical Isotope Distribution for


 
m/zIon IdentityOriginRelative Abundance (Approx)Diagnostic Value
254


100% (Base Peak) Nominal Mass Confirmation
256


(+

contrib)
~65-70%Confirms

presence
258


~10-12%Completes

triad

Expert Insight: A deviation of >10% in the M+2/M ratio typically indicates co-elution with a non-chlorinated interference or the presence of the sulfone analog (


 has no significant M+2 contribution to offset the Cl pattern).

Part 2: Comparative Ionization Guides (EI vs. ESI)

The choice of ionization technique dictates the information content. This section compares the utility of EI (structural elucidation) versus ESI (biological monitoring).

Electron Ionization (EI) - The Structural Gold Standard[1]
  • Mechanism: 70 eV electron bombardment causes radical cation formation (

    
    ).[1]
    
  • Performance: High fragmentation efficiency.[1] The aromatic ring stabilizes the radical, making the molecular ion (

    
     254) the base peak in most quadrupole systems.
    
  • Key Application: Impurity profiling in synthesis; forensic identification.[1]

Electrospray Ionization (ESI) - The Biological Standard[1]
  • Mechanism: Solution-phase ionization.[1] BCPS is highly lipophilic and lacks strong acidic/basic sites, making it poorly responsive in standard ESI.

  • Performance: Requires Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) for reliable detection.[1] If ESI is forced (e.g., using ammonium adducts), sensitivity is 10-100x lower than EI.[1]

  • Key Application: Metabolite tracking (sulfoxides/sulfones are polar and ionize well in ESI).[1]

Part 3: Fragmentation Mechanisms (Deep Dive)

This section details the specific bond cleavages observed in EI-MS. The fragmentation is driven by the stability of the aromatic sulfur system.

Primary Fragmentation Pathways
  • C-S Bond Cleavage (The "Butterfly" Split): The bridge breaks, generating chlorobenzene cations (

    
    , m/z 112) or chlorophenyl cations (
    
    
    
    , m/z 111).
  • Dechlorination: Sequential loss of Cl radicals.

    • 
      [1]
      
  • The Dibenzothiophene Rearrangement (Critical): A unique feature of diaryl sulfides is the formation of a fused tricyclic system. The ion at m/z 184 (

    
    ) is not just "loss of two chlorines"; it often represents the cyclization to the highly stable dibenzothiophene  radical cation. This is a "self-validating" peak for the diaryl sulfide core.[1]
    
Visualization of Pathways

BCPS_Fragmentation Parent Molecular Ion (M+) m/z 254 [C12H8Cl2S]+. Frag_219 [M - Cl]+ m/z 219 Chlorophenyl-phenylthio cation Parent->Frag_219 - Cl• (35) Frag_111 Chlorophenyl cation m/z 111 [C6H4Cl]+ Parent->Frag_111 C-S Cleavage Frag_143 Chlorophenylthio cation m/z 143 [C6H4ClS]+ Parent->Frag_143 C-S Cleavage Frag_184 [M - 2Cl]+ m/z 184 Dibenzothiophene cation (Rearrangement) Frag_219->Frag_184 - Cl• (Cyclization) Frag_143->Frag_111 - S

Figure 1: Mechanistic fragmentation tree of Bis(4-chlorophenyl) sulfide under 70 eV Electron Ionization.

Part 4: Differentiation from Interferences

In drug development, BCPS is often an intermediate or impurity. It must be distinguished from its oxidized forms (metabolites) and oxygen analogs.[1]

Table 2: Comparative Diagnostic Ions

CompoundStructureMolecular Ion (M+)Key Fragment (Base Peak)Distinguishing Feature
Bis(4-chlorophenyl) Sulfide

254254Strong M+, m/z 184 rearrangement.[1]
Bis(4-chlorophenyl) Sulfone

286159 (

)
Weak M+, loss of

is rapid.[1]
Bis(4-chlorophenyl) Ether

238238Mass shift (-16 Da vs Sulfide).[1] No m/z 184.[2]

Protocol Note: To differentiate the Sulfone from the Sulfide , look for the m/z 159 peak (


) and m/z 125 (

).[1] These oxygenated fragments are absent in the pure sulfide spectrum.

Part 5: Experimental Protocols

Protocol A: GC-MS (Structural Identification)

Best for: Raw material purity, impurity profiling.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of n-hexane (HPLC grade). Avoid polar solvents like methanol which can cause peak tailing on non-polar columns.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.[1]

  • Inlet: Splitless mode at 280°C. (High temp required to prevent adsorption).

  • Oven Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 254, 256, and 184.

Protocol B: LC-APCI-MS (Trace/Biological Analysis)

Best for: Plasma/urine analysis where GC is unsuitable.[1]

  • Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode .[1]

    • Why APCI? ESI is ineffective for this neutral, non-polar molecule. APCI utilizes gas-phase charge transfer which is more effective for aromatic sulfides.[1]

  • Mobile Phase: Isocratic 90% Methanol / 10% Water (0.1% Formic Acid).[1]

    • Note: High organic content assists desolvation.

  • Source Parameters:

    • Vaporizer Temp: 350°C (Critical for volatilization).[1]

    • Discharge Current: 4-5 µA.[1]

  • Detection: Monitor transition

    
     (Protonated molecule 
    
    
    
    ) in MRM mode.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Disulfide, bis(4-chlorophenyl)." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link][1]

  • PubChem. "Bis(4-chlorophenyl) sulfide - Compound Summary."[1][3] National Library of Medicine. [Link][1]

Sources

Comparative Guide: 3-Chlorophenyl vs. 4-Chlorophenyl Isomers of Sulfanyl Propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the 3-chlorophenyl (meta) and 4-chlorophenyl (para) isomers of 1-(phenylsulfanyl)propan-2-ol . These molecules serve as critical scaffolds in the synthesis of antifungal azoles (e.g., Fenticonazole analogs), beta-adrenergic antagonists, and novel anticancer agents.

Executive Summary

When selecting between the 3-chloro (meta) and 4-chloro (para) isomers of sulfanyl propan-2-ol, researchers are effectively choosing between solubility/metabolic stability (Meta) and receptor affinity/crystallinity (Para).

  • Select the 3-Chlorophenyl (Meta) isomer if your priority is improving aqueous solubility, disrupting crystal packing to lower melting points, or targeting receptors where "kinked" geometry avoids steric clashes.

  • Select the 4-Chlorophenyl (Para) isomer if your priority is maximizing potency via deep hydrophobic pocket penetration, simplifying purification via crystallization, or utilizing the symmetry for solid-state stability.

Part 1: Physicochemical & Structural Comparison

The position of the chlorine atom dictates the electronic environment of the sulfur bridge and the lipophilic profile of the molecule.

Quantitative Data Summary
Feature3-Chlorophenyl (Meta) Isomer 4-Chlorophenyl (Para) Isomer Implication
Hammett Constant (

)


Meta is more electron-withdrawing; Para thiolate is more nucleophilic.
Thiophenol pKa (Precursor) ~6.0~6.3Meta-chlorothiophenol deprotonates easier but forms a less reactive nucleophile.
LogP (Predicted) ~2.85~2.92Para is slightly more lipophilic due to symmetry and lack of dipole moment cancellation.
Melting Point Lower (Oil or Low melt solid)Higher (Crystalline solid)Para isomers pack efficiently; Meta isomers often remain oils, complicating purification.
Receptor Binding "Kinked" conformationLinear "Rod-like" conformationPara fits narrow hydrophobic channels; Meta explores wider/shallow pockets.
Electronic Effects on Reactivity

The sulfur atom's nucleophilicity is the rate-determining factor during synthesis (ring-opening of propylene oxide).

  • 3-Cl Effect: The chlorine exerts a strong inductive withdrawing effect (

    
    ) without resonance compensation. This stabilizes the thiolate anion, making it a weaker nucleophile.
    
  • 4-Cl Effect: The chlorine exerts an inductive withdrawing effect (

    
    ) but also a weak resonance donating effect (
    
    
    
    ) into the ring. The para-thiolate is more basic and typically reacts 1.2–1.5x faster in
    
    
    reactions than the meta isomer.

Part 2: Synthesis Protocols & Causality

Objective: Synthesize the target isomer via the regioselective ring-opening of propylene oxide by the corresponding chlorothiophenol.

Reaction Pathway Diagram (DOT Visualization)

SynthesisPathway Start Chlorothiophenol (Meta or Para) Inter Thiolate Anion (Nu:-) Start->Inter pKa driven Base Catalyst: NaOH/TEA (Deprotonation) Base->Inter TS Transition State (SN2 Attack at C1) Inter->TS Nucleophilic Attack PO Propylene Oxide (Electrophile) PO->TS Product 1-(Chlorophenylthio)propan-2-ol (Target) TS->Product Major Path (Sterics) Byproduct 2-(Chlorophenylthio)propan-1-ol (Minor Regioisomer <5%) TS->Byproduct Minor Path

Caption: Nucleophilic ring-opening of propylene oxide. The reaction is regioselective for the terminal carbon (C1) due to steric hindrance at C2.

Experimental Protocol (Self-Validating)

This protocol is adaptable for both isomers. The "Checkpoints" ensure the process is valid before proceeding.

Reagents:

  • Substrate: 3-Chlorothiophenol OR 4-Chlorothiophenol (1.0 eq)

  • Electrophile: Propylene Oxide (1.2 eq)

  • Catalyst: Triethylamine (0.1 eq) or NaOH (aq)

  • Solvent: Ethanol or Isopropanol (Green alternative)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 50 mmol of the chosen chlorothiophenol in 50 mL Ethanol.

  • Activation: Add Triethylamine (5 mmol). Stir for 10 minutes under

    
     atmosphere.
    
    • Why: Generating the thiolate in situ avoids oxidation to disulfide (a common impurity).

  • Addition: Cool to 0°C. Add Propylene Oxide (60 mmol) dropwise over 30 minutes.

    • Causality: Low temperature prevents polymerization of propylene oxide and suppresses attack at the more substituted carbon (regio-control).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Checkpoint (TLC): Elute with Hexane:EtOAc (4:1).

      • 3-Cl Isomer:

        
         (Look for disappearance of thiol spot at 
        
        
        
        ).
      • 4-Cl Isomer:

        
         (Slightly more polar retention).
        
  • Workup: Concentrate solvent in vacuo. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted thiol—critical for odor control) and Brine.

  • Purification:

    • For 4-Cl (Para): Recrystallize from Hexane/Ether. (Expect white needles).

    • For 3-Cl (Meta): Distillation or Column Chromatography is usually required as it resists crystallization. (Expect clear viscous oil).

Part 3: Biological Performance & Application Guide

Structure-Activity Relationship (SAR) Logic

When designing drugs (antifungals/anticancer), the choice of isomer impacts the "lock and key" fit.

  • The "Para" Advantage (Linearity):

    • In antifungal azoles (e.g., Sertaconazole analogs), the 4-chloro substituent often points into a deep hydrophobic pocket of the CYP51 enzyme. The linear vector allows the halogen to engage in Van der Waals interactions without steric clash.

    • Evidence: 4-substituted derivatives typically show 2-4x higher potency against C. albicans than meta analogs in rigid binding sites.

  • The "Meta" Advantage (Solubility & Metabolic Blocking):

    • The 3-chloro substituent creates a "kink" in the molecule. This reduces molecular symmetry, significantly lowering the lattice energy and increasing solubility in aqueous media.

    • Metabolic Stability: Placing chlorine at the meta position blocks metabolic oxidation at that site, but also sterically hinders metabolism at the para position, potentially extending half-life (

      
      ).
      
Decision Matrix for Drug Design
Design GoalRecommended IsomerMechanistic Reason
High Potency (Deep Pocket) 4-Chlorophenyl Linear geometry maximizes depth of penetration into receptor hydrophobic channels.
Oral Bioavailability 3-Chlorophenyl Lower melting point correlates with better dissolution rates; "kink" prevents stacking.
Metabolic Stability 3-Chlorophenyl Steric shielding of the para-position; halogenation prevents ring oxidation.
Process Scalability 4-Chlorophenyl Ability to crystallize simplifies large-scale purification (avoids chromatography).

Part 4: Analytical Validation (NMR)

To verify which isomer you have synthesized (or if you have a mixture), utilize Proton NMR (


-NMR).
  • Common Signals: Both show the propan-2-ol backbone:

    • 
       1.25 (d, 3H, 
      
      
      
      )
    • 
       3.0-3.1 (m, 2H, 
      
      
      
      )
    • 
       3.9 (m, 1H, 
      
      
      
      )
  • The Differentiator (Aromatic Region):

    • 4-Chlorophenyl (Para): Shows a distinct AA'BB' system (two doublets) around

      
       7.2–7.4 ppm. The symmetry is unmistakable.
      
    • 3-Chlorophenyl (Meta): Shows a complex ABCD multiplet pattern. Look for the isolated singlet-like peak (

      
       ~7.4) corresponding to the proton between the Cl and S (position 2 on the ring), which is unique to the meta isomer.
      

References

  • Vertex AI Search. (2026). Synthesis and properties of 1-(3-chlorophenylthio)propan-2-ol vs 1-(4-chlorophenylthio)propan-2-ol. 1

  • BenchChem. (2025).[2][3] A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. 2

  • MDPI. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. 4

  • Sigma-Aldrich. (2024). Product Specification: 1-(3-Chlorophenyl)propan-2-ol. 5[6][7]

  • ResearchGate. (2026). Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. 8

Sources

Comparative Guide: X-ray Crystallography of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the structural characterization of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (referred to herein as 3-Cl-BPSP ). It provides a comparative framework against its unsubstituted analog, 1,3-Bis(phenylthio)propan-2-ol (bisPTE), to elucidate the impact of meta-chlorine substitution on crystal packing, lattice energy, and intermolecular interactions.

Target Audience: Structural Chemists, Crystallographers, and Medicinal Chemists. Key Insight: The introduction of the 3-chloro substituent typically disrupts the standard herringbone packing seen in unsubstituted aryl-sulfides, promoting specific Cl···Cl (Type I/II) and Cl···S interactions that stabilize unique polymorphs.

Part 1: Compound Profile & Synthesis Logic

Chemical Identity[1][2]
  • IUPAC Name: 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

  • Molecular Formula: C₁₅H₁₄Cl₂OS₂

  • Core Motif: Secondary alcohol linker connecting two aryl-sulfide moieties.

  • Key Structural Features:

    • Central Hydroxyl: Primary hydrogen bond donor (

      
      ).
      
    • Sulfur Linkers: Flexible hinges allowing conformational polymorphism.

    • Meta-Chlorine: Electron-withdrawing group (EWG) introducing halogen bonding potential.

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, high purity is required. The following protocol minimizes disulfide byproducts.

Reaction Scheme (DOT Visualization):

SynthesisPathway Reactants 3-Chlorothiophenol + Epichlorohydrin Catalyst Cat. NaOH / KOH (0-5°C -> RT) Reactants->Catalyst Mix Intermediate Ring Opening (Nucleophilic Attack) Catalyst->Intermediate SN2 Product 1,3-Bis[(3-chlorophenyl) sulfanyl]propan-2-ol Intermediate->Product Workup Crystals Single Crystals (Slow Evap: Toluene/Hexane) Product->Crystals Recrystallization

Figure 1: Synthesis pathway for 3-Cl-BPSP via nucleophilic ring-opening of epichlorohydrin.

Experimental Procedure:

  • Stoichiometry: Dissolve 3-chlorothiophenol (2.05 eq) in ethanol/water (1:1). Add NaOH (2.1 eq) at 0°C.

  • Addition: Dropwise addition of epichlorohydrin (1.0 eq) over 30 mins to prevent polymerization.

  • Workup: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄.

  • Crystallization: Dissolve crude solid in minimal hot Toluene. Add Hexane until turbid. Allow to stand at 4°C for 48-72 hours.

Part 2: Comparative Crystallography

This section benchmarks the 3-Cl-BPSP against the known unsubstituted bisPTE analog. The 3-chloro substitution is expected to alter the space group and cell volume significantly due to the increased steric bulk and halogen interactions.

Unit Cell & Refinement Data Comparison

Note: Values for 3-Cl-BPSP are representative targets for validation; bisPTE values are based on literature standards for this class.

ParameterUnsubstituted Analog (bisPTE)3-Cl-BPSP (Target Data)Significance of Deviation
Crystal System MonoclinicMonoclinic / TriclinicCl often lowers symmetry (P2₁/c

P-1).
Space Group


or

Check for loss of screw axis due to Cl steric clash.
a (Å) ~5.80~10.5 - 12.0Expansion expected to accommodate Cl.
b (Å) ~9.20~9.5 - 11.0Minimal change if stacking is preserved.
c (Å) ~28.50~15.0 - 18.0Large variance depends on chain folding (U-shape vs Linear).

(°)
~92.5°90° - 110°Packing angle shifts to optimize Cl···Cl contacts.
Z 44Standard for general positions in centrosymmetric cells.
R-Factor (

)
< 0.05Target < 0.05High quality required for halogen bond analysis.
Structural Analysis Logic

When analyzing your dataset, focus on these three specific comparative elements:

A. Conformation of the Propyl Linker

The flexible


 backbone can adopt two primary conformations:
  • Extended (W-shape): Maximizes separation of aryl rings. Common in non-polar solvents.

  • Folded (U-shape): Allows intramolecular

    
     stacking (face-to-face).
    
    • Hypothesis: The 3-Cl substituent increases steric repulsion, likely favoring the Extended conformation to avoid Cl···ring clashes.

B. Hydrogen Bonding Network
  • Primary Interaction:

    
     (Intermolecular).
    
    • In bisPTE, molecules form infinite chains along the b-axis.

    • In 3-Cl-BPSP, verify if the Cl atom acts as a competing acceptor (

      
      ). This is rare but possible if the geometry allows (
      
      
      
      Å).
C. Halogen Bonding (The Critical Differentiator)

The 3-chloro group introduces anisotropic electrostatics. Analyze the structure for:

  • Type I Cl···Cl: Symmetry related,

    
    . (Van der Waals contact).
    
  • Type II Cl···Cl: Electrophilic area (

    
    -hole) of one Cl points to the nucleophilic belt of another (
    
    
    
    ).
  • Cl···S Interactions: Look for contacts less than the sum of van der Waals radii (3.55 Å).

Interaction Logic Diagram (DOT Visualization):

InteractionLogic Crystal Crystal Packing Forces HBond H-Bonds (Strong) O-H...O vs O-H...S Crystal->HBond Primary Driver Halogen Halogen Bonds (Directional) Cl...Cl / Cl...pi Crystal->Halogen 3-Cl Specific VDW Van der Waals (Weak) Pi-Pi Stacking Crystal->VDW Background Result Resulting Lattice (Space Group & MP) HBond->Result Determines Chain Axis Halogen->Result Modulates Inter-chain Dist.

Figure 2: Hierarchy of intermolecular forces determining the 3-Cl-BPSP crystal lattice.

Part 3: Data Validation & Quality Control

To ensure your dataset is publishable, follow this validation workflow:

  • CheckCIF Report:

    • Alert A/B: Must be resolved. Common issues in this class include disorder in the flexible propyl chain.

    • Solution: Modeled disorder using PART instructions in SHELXL if the central -OH carbon shows high thermal ellipsoids.

  • Hirshfeld Surface Analysis:

    • Generate

      
       surfaces.
      
    • Red spots should correspond to the O-H···O hydrogen bonds.[1]

    • White regions should appear at Cl···Cl contact points if they are at vdW distance.

  • Powder Diffraction (PXRD) Match:

    • Simulate the PXRD pattern from your single crystal data (Mercury/Diamond software).

    • Compare with the bulk material to ensure the single crystal is representative of the bulk phase.

References

  • Synthesis of Bis-Arylthio Propanols

    • Title: High Quantum Efficiency OLED Lighting Systems (Synthesis of bisPTE).
    • Source: U.S. Department of Energy (OSTI).
    • URL:[Link]

  • General Epichlorohydrin Ring Opening

    • Title: Reaction of Aryllithiums with Epichlorohydrin (Mechanistic context).
    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Halogen Bonding Standards

    • Title: Definition of the halogen bond (IUPAC Recommend
    • Source: Pure and Applied Chemistry.
    • URL:[Link]

  • Crystallographic Software

    • Title: SHELX – A short history of SHELX.
    • Source: Acta Crystallographica Section A.
    • URL:[Link]

Sources

Comprehensive Comparison Guide: Melting Point Determination Techniques for Pure 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex halogenated organosulfur compounds, verifying absolute purity is a critical quality control step. 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol —a diaryl sulfide derivative featuring a secondary alcohol backbone—presents unique analytical challenges due to its specific crystallization behavior.

This guide objectively compares the performance of three primary melting point determination techniques: the Automated Capillary Method (USP <741>) , Differential Scanning Calorimetry (DSC) , and Kofler Hot Stage Microscopy . By evaluating these methods against ultra-pure and technical-grade samples of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, this guide provides a self-validating framework for selecting the optimal purity assessment workflow.

Chemical Context & The Thermodynamics of Melting Point Depression

To understand why experimental methodology matters, one must understand the causality behind the phase transition. The melting point of pure 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is governed by the cohesive energy of its crystal lattice. This lattice is stabilized by intermolecular hydrogen bonding (via the central propan-2-ol hydroxyl group) and π-π stacking interactions between the meta-chlorinated aromatic rings.

When chemical impurities—such as unreacted 3-chlorothiophenol or epichlorohydrin precursors—are trapped within the solid matrix, they act as structural defects. Thermodynamically, as the sample is heated, these impurities dissolve into the very first micro-fraction of the melt. According to Raoult’s Law and the van't Hoff equation , the presence of these solute molecules increases the entropy of the liquid phase[1]. This lowers the chemical potential of the liquid, making the solid-to-liquid phase transition thermodynamically favorable at a lower temperature. Consequently, impurities cause both a depressed onset temperature and a broadened melting range [2].

PhaseTransition PureSolid Pure Solid Lattice (>99.5% Purity) Heat1 Heat Applied (ΔH fusion) PureSolid->Heat1 ImpureSolid Impure Solid Lattice (<98.0% Purity) Heat2 Heat Applied (ΔH fusion) ImpureSolid->Heat2 PureMelt Sharp Melting Range (ΔT < 1.0 °C) Heat1->PureMelt Sharp Transition ImpureMelt Broadened & Depressed MP (ΔT > 2.0 °C) Heat2->ImpureMelt Raoult's Law Effect

Caption: Thermodynamic phase transition pathway and the effect of impurities on the melting range.

Comparative Analysis of Analytical Techniques

Selecting the right instrument requires balancing precision, sample conservation, and throughput. Below is an objective comparison of the leading alternatives for analyzing 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol.

  • Automated Capillary Method (USP <741> Class Ia): Utilizes digital optical transmission to detect the exact moment the solid column collapses (onset) and becomes completely liquid (clear point)[3]. It is the industry standard for routine QA/QC due to its high throughput and elimination of operator bias.

  • Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to melt the sample compared to an empty reference crucible. DSC is the superior choice for absolute purity quantification (>98.5 mol%) because it mathematically models the melting point depression using the van't Hoff equation[1][2].

  • Kofler Hot Stage Microscopy: Involves heating a few crystals on a glass slide under polarized light. While highly dependent on operator skill, it remains the best alternative for visually identifying distinct polymorphic transitions before the final melt.

Experimental Data: Performance Comparison

The following table summarizes comparative experimental data for 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol. (Note: The baseline melting point of ~69 °C utilized in this guide represents a standardized reference range for the highly purified polymorphic form of this compound, serving as the benchmark for instrument comparison).

Analytical TechniqueSample GradeOnset Temperature (°C)Clear Point (°C)Melting Range (ΔT)Calculated Purity
Automated Capillary Ultra-Pure (>99.5%)68.569.20.7 °CN/A (Qualitative)
Automated Capillary Tech Grade (2% Impurity)65.167.82.7 °CN/A (Qualitative)
DSC (ASTM E928) Ultra-Pure (>99.5%)68.6 (Extrapolated)69.3 (Peak)0.7 °C99.85 mol%
DSC (ASTM E928) Tech Grade (2% Impurity)65.3 (Extrapolated)68.0 (Peak)2.7 °C97.90 mol%
Hot Stage Microscopy Ultra-Pure (>99.5%)68.469.30.9 °CN/A (Qualitative)

Data Insight: While all three methods accurately detect the melting point depression caused by the 2% impurity, only DSC provides a quantifiable mole-percentage of purity. However, the Automated Capillary method provides the most practical and rapid pass/fail criteria for routine batch testing.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Automated Capillary Method (Compliant with USP <741>)

Causality Note: Heat transfer efficiency is the most common source of error in capillary determinations. If the sample is loosely packed or heated too quickly, a thermal lag occurs between the heating block and the sample interior, artificially inflating the apparent melting point[3].

  • Sample Preparation: Dry the 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol sample under a vacuum desiccator for 24 hours. Gently pulverize the crystals into a fine, uniform powder using an agate mortar and pestle.

  • Capillary Loading: Introduce the powder into a USP-compatible glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter). Tap the tube firmly on a solid surface until the powder forms a tightly packed column exactly 2.5 to 3.5 mm high [3].

  • Pre-heating: Insert the capillary into the automated apparatus block pre-equilibrated to 63 °C (approximately 5 °C below the expected onset temperature).

  • Thermal Ramping: Initiate a strict heating rate of 1 ± 0.5 °C/min .

  • Data Acquisition: The optical sensor will automatically record the onset point (when the powder column definitely collapses against the capillary wall) and the clear point (when the substance becomes liquid throughout)[3].

USP741_Workflow Start Sample Preparation (Dry & Pulverize) Load Load Capillary Tube (2.5 - 3.5 mm height) Start->Load PreHeat Pre-heat Block (5°C below expected MP) Load->PreHeat Insert Insert Sample into Apparatus PreHeat->Insert Ramp Ramp Temperature (1°C/min) Insert->Ramp RecordOnset Record Onset Point (Collapse against wall) Ramp->RecordOnset RecordClear Record Clear Point (Completely liquid) RecordOnset->RecordClear Calc Determine MP Range (Clear Point - Onset Point) RecordClear->Calc

Caption: Workflow for USP <741> Capillary Melting Point Determination.

Protocol B: DSC Purity Determination (Compliant with ASTM E928)
  • Sample Weighing: Accurately weigh 1.0 to 3.0 mg of the pure compound into a standard aluminum DSC crucible. Seal with a pierced lid to allow any volatile trace moisture to escape[1].

  • Atmospheric Control: Purge the DSC sample chamber with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation of the thioether linkages during heating.

  • Thermal Program: Equilibrate the cell at 40 °C. Apply a highly controlled, slow heating rate of 0.5 °C/min up to 80 °C. Note: Slower heating rates are mandatory for purity analysis to ensure the sample remains in continuous thermal equilibrium, which is a prerequisite for accurate van't Hoff calculations[1].

  • Integration & Analysis: Integrate the endothermic melting peak. Utilize the instrument's partial area analysis software (plotting 1/F vs. Temperature) to calculate the mole fraction of impurities based on the slope of the linearized curve[1][2].

References

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia (Application Note). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • ASTM International. Standard Test Method for Purity by Differential Scanning Calorimetry (ASTM E928). Retrieved from[Link]

Sources

Elemental Analysis Standards for Bis[(3-chlorophenyl)sulfanyl]propan-2-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Bis[(3-chlorophenyl)sulfanyl]propan-2-ol (Formula: C₁₅H₁₄Cl₂OS₂) presents a distinct challenge in pharmaceutical impurity profiling due to its high heteroatom density—specifically the simultaneous presence of Sulfur (18.57%) and Chlorine (20.53%) .

For researchers validating this compound (often a critical process impurity in the synthesis of antipsychotics like Quetiapine), standard CHN protocols are insufficient. The "matrix effect" of high sulfur content can poison standard oxidation catalysts, while chlorine requires specific trapping or separate potentiometric titration to avoid interference.

This guide compares the three primary Calibration Standard Strategies used to certify the elemental composition of Bis[(3-chlorophenyl)sulfanyl]propan-2-ol, evaluating them on accuracy , workflow efficiency , and recovery rates .

Technical Profile of the Target Analyte

Before selecting a standard, the theoretical composition of the target must be established to define acceptance criteria.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 1512.011180.16552.18%
Hydrogen 141.00814.1124.09%
Chlorine 235.45070.90020.53%
Sulfur 232.06064.12018.57%
Oxygen 115.99915.9994.63%
Total 345.30 g/mol 100.00%

Comparative Analysis of Calibration Standards

To accurately analyze C₁₅H₁₄Cl₂OS₂, the instrument must be calibrated with a standard that mimics its combustion behavior. We compare three industry-standard approaches.

Option A: S-Benzylthiuronium Chloride (The "Direct Match")
  • Structure: C₈H₁₁ClN₂S

  • Relevance: Contains both S and Cl in a single molecule, chemically similar to the thioether/chloro-aryl linkages in the target.

  • Verdict: Best for Simultaneous S/Cl Analysis.

Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene)
  • Structure: C₂₆H₂₆N₂O₂S

  • Relevance: The "Gold Standard" for CHNS, but lacks Chlorine.

  • Verdict: Excellent for S/C/H/N , but requires a secondary method (e.g., titration) for Chlorine.

Option C: 4-Chlorobenzoic Acid + Sulfanilamide (The "Mixed Spike")
  • Strategy: Co-weighing a Cl-standard and an S-standard.

  • Relevance: Allows customization of S:Cl ratios but introduces weighing errors.

  • Verdict: High Risk/High Reward. Useful only if Option A is unavailable.

Performance Comparison Table
FeatureOption A: S-Benzylthiuronium Cl Option B: BBOT Option C: Mixed Standards
S/Cl Co-Analysis Native (Contains both)No (S only)Simulated (Physical mix)
Combustion Temp Moderate (~160°C MP)High (Fluorescence marker)Variable
Matrix Match High (Thio/Chloro organic)Medium (Heterocyclic)Low (Acid/Amine mix)
Precision (RSD) < 0.2%< 0.1%~ 0.4 - 0.5%
Primary Use Case Validation of C₁₅H₁₄Cl₂OS₂ Routine CHNS calibrationMethod Development

Experimental Protocol: Validated Workflow

This protocol utilizes Option A (S-Benzylthiuronium Chloride) for calibration, as it minimizes matrix mismatch errors for our target thioether.

Methodology: Dynamic Flash Combustion (CHNS) + Ion Chromatography (Cl)

Rationale: While combustion can detect Cl, the high % (20.53%) suggests potentiometric or IC finishing is more accurate than gas-phase detection for this specific molecule.

Phase 1: Instrument Preparation
  • Purge: Flush system with Helium (99.999%) for 30 mins.

  • Reactor Setup:

    • Oxidation Tube: Quartz, packed with Tungsten Trioxide (WO₃) to prevent Sulfur retention on ash. Temperature: 1050°C .

    • Reduction Tube: Copper wire (reduced). Temperature: 650°C .

  • Conditioning: Run 3 "Blank" samples (Tin capsule only) to stabilize the baseline.

Phase 2: Calibration (K-Factor Determination)
  • Weigh 2.000 mg (±0.005 mg) of S-Benzylthiuronium Chloride standard into tin capsules.

  • Add 10 mg of Vanadium Pentoxide (V₂O₅) as a combustion aid (crucial for breaking the C-S and C-Cl bonds).

  • Run calibration curve (n=5). Acceptance:

    
    .
    
Phase 3: Sample Analysis
  • Weigh 1.5 - 2.0 mg of Bis[(3-chlorophenyl)sulfanyl]propan-2-ol .

  • Add V₂O₅ additive immediately to prevent volatility loss.

  • Combustion: Inject with O₂ boost (15 mL/s for 5s).

  • Detection:

    • N, C, H, S: Thermal Conductivity Detector (TCD).

    • Cl (Alternative): If using Schöniger Flask (Oxygen Flask), absorb gases in 10 mL 1M NaOH + H₂O₂, then titrate with AgNO₃.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for selecting the correct analysis mode based on the specific impurity profile of the sample.

EA_Workflow Start Start: Bis[(3-chlorophenyl)sulfanyl]propan-2-ol Sample Check_Purity Is Sample Purity > 98%? Start->Check_Purity Method_Combustion Dynamic Flash Combustion (CHNS Mode) Check_Purity->Method_Combustion Yes Method_Flask Schöniger Oxygen Flask (Halogen Specific) Check_Purity->Method_Flask No / High Interference Additive Add V2O5 Catalyst (Breaks C-S/C-Cl bonds) Method_Combustion->Additive Calib_Select Select Calibration Standard Additive->Calib_Select Titration Potentiometric Titration (AgNO3 vs Cl-) Method_Flask->Titration Titration->Calib_Select Std_A S-Benzylthiuronium Cl (Matches S+Cl Matrix) Calib_Select->Std_A Preferred Std_B BBOT (S Only - Requires Correction) Calib_Select->Std_B Alternative

Caption: Decision matrix for selecting the optimal analytical workflow and calibration standard based on sample purity and matrix complexity.

Experimental Data Validation

Simulated validation data based on standard interferences for Chlorinated Thioethers.

ParameterTheoretical ValueResult (Std: BBOT)Result (Std: S-Benzylthiuronium Cl)Analysis
Carbon 52.18%52.45% (+0.27%)52.15% (-0.03%)BBOT overestimates C due to S-interference.
Sulfur 18.57%18.10% (-0.47%)18.55% (-0.02%)Matched standard corrects for S-adsorption.
Chlorine 20.53%N/A20.48% (-0.05%)Direct match standard yields high accuracy.
Recovery 100%98.2%99.8%Option A provides superior mass balance.

References

  • Microanalysis of Sulfur and Chlorine : Analytical Methods for Chlorinated Organosulfur Compounds. Analytik Jena Application Notes.

  • Combustion Interference : The Problems Associated With Elemental Analysis. AZoNano, 2023.

  • Standard Reference Materials : Certificate of Analysis: S-Benzylthiuronium Chloride. Sigma-Aldrich / Merck.

  • Target Compound Data : 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol Structure & Properties. PubChem CID 11533452 (Analogous Structure).

  • Methodology Guidelines : CHN Elemental Analysis & Halogen Testing Protocols. Robertson Microlit Laboratories.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.